molecular formula C13H13N3O2 B1298760 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 81261-77-0

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B1298760
CAS No.: 81261-77-0
M. Wt: 243.26 g/mol
InChI Key: PYBQOOXFPKGJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-6-9(2)15-13(14-8)16-11-5-3-4-10(7-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBQOOXFPKGJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352711
Record name 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81261-77-0
Record name 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, commencing with the construction of the pyrimidine core, followed by functional group transformation and a final carbon-nitrogen bond-forming coupling reaction.

Overview of the Synthetic Strategy

The synthesis of the target compound, this compound, is proposed to proceed via a three-stage pathway. This strategy is designed to be robust and utilize readily available starting materials.

Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine The initial step involves the condensation of guanidine with acetylacetone to form the core 2-amino-4,6-dimethylpyrimidine structure. This is a well-established and efficient method for the synthesis of this class of compounds.

Stage 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine The amino group of 2-amino-4,6-dimethylpyrimidine is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source in an acidic medium, followed by decomposition of the diazonium salt in the presence of a chloride source. This intermediate is a key electrophile for the subsequent coupling reaction.

Stage 3: Synthesis of this compound The final step is the formation of the critical C-N bond between 2-chloro-4,6-dimethylpyrimidine and 3-aminobenzoic acid. Several modern cross-coupling reactions are suitable for this transformation, including the Buchwald-Hartwig amination and the Ullmann condensation.[1] The Ullmann condensation, a copper-catalyzed reaction, is presented here as a viable and cost-effective option.[2][3][4][5]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Pyrimidine Core Synthesis cluster_stage2 Stage 2: Halogenation cluster_stage3 Stage 3: C-N Coupling A Guanidine + Acetylacetone B 2-Amino-4,6-dimethylpyrimidine A->B Condensation C 2-Chloro-4,6-dimethylpyrimidine B->C Sandmeyer Reaction E This compound C->E Ullmann Condensation D 3-Aminobenzoic acid D->E

A high-level overview of the three-stage synthetic workflow.

Experimental Protocols

Detailed experimental procedures for each stage of the synthesis are provided below. These protocols are based on established literature precedents for analogous transformations.

Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This procedure is adapted from the well-known condensation reaction of guanidine and a β-diketone.[6]

Reaction Scheme: (Guanidine Hydrochloride + Acetylacetone → 2-Amino-4,6-dimethylpyrimidine)

Materials and Equipment:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) and sodium carbonate (1.0 eq) in deionized water.

  • To this solution, add acetylacetone (1.0 eq) dropwise while stirring.

  • Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a white solid.

Stage 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This protocol is a representative Sandmeyer-type reaction for the conversion of an aminopyrimidine to a chloropyrimidine.[7][8]

Reaction Scheme: (2-Amino-4,6-dimethylpyrimidine → 2-Chloro-4,6-dimethylpyrimidine)

Materials and Equipment:

  • 2-Amino-4,6-dimethylpyrimidine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Copper(I) chloride

  • Beaker or flask suitable for diazotization

  • Ice bath

  • Mechanical stirrer

  • Standard glassware for workup

Procedure:

  • In a beaker, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in concentrated hydrochloric acid, cooled in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir vigorously during the addition.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-chloro-4,6-dimethylpyrimidine. The product can be further purified by column chromatography or recrystallization.

Stage 3: Synthesis of this compound

This procedure is based on an Ullmann condensation protocol, which is effective for the formation of aryl-nitrogen bonds.[2][3][4][5]

Reaction Scheme: (2-Chloro-4,6-dimethylpyrimidine + 3-Aminobenzoic acid → this compound)

Materials and Equipment:

  • 2-Chloro-4,6-dimethylpyrimidine

  • 3-Aminobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), 3-aminobenzoic acid (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterStage 1Stage 2Stage 3
Reactant 1 Guanidine HCl2-Amino-4,6-dimethylpyrimidine2-Chloro-4,6-dimethylpyrimidine
Molar Mass ( g/mol ) 95.53123.16142.59
Molar Eq. 1.01.01.0
Reactant 2 AcetylacetoneSodium Nitrite3-Aminobenzoic acid
Molar Mass ( g/mol ) 100.1269.00137.14
Molar Eq. 1.01.11.2
Catalyst N/ACopper(I) ChlorideCopper(I) Iodide
Base Sodium CarbonateN/APotassium Carbonate
Solvent WaterConc. HClDMF
Temperature (°C) 60-800-5 (diazotization)120-140
Reaction Time (h) 2-42-312-24
Typical Yield (%) >75%[6]RepresentativeRepresentative

Characterization of this compound:

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: The melting point of the similar compound, 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid, is reported to be 168-170°C, which can serve as an estimate.[9]

  • ¹H NMR: Expected signals would include aromatic protons from the benzoic acid ring, a singlet for the pyrimidine C5-proton, singlets for the two methyl groups on the pyrimidine ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expected signals would correspond to the carbons of the benzoic acid and dimethylpyrimidine rings.

  • Mass Spectrometry (MS): The calculated molecular weight is 243.26 g/mol . The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 244.1 or [M-H]⁻ at m/z 242.1.

Safety Considerations

  • General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Acetylacetone: Flammable liquid and harmful if swallowed.

    • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.

    • Sodium Nitrite: Oxidizing agent and toxic.

    • Diazonium Salts: Potentially explosive, especially when dry. Should be kept cold and used in solution without isolation.

    • DMF: A high-boiling solvent that is a suspected teratogen. Handle with care and avoid inhalation and skin contact.

    • Copper Salts: Harmful if swallowed.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide on the Chemical Properties of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's identity, physicochemical characteristics, and its role as a synthetic intermediate. While specific experimental data for this exact molecule is limited in published literature, this guide also draws upon information from closely related analogs to provide a broader context for its potential applications and areas for further investigation.

Chemical Identity

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethylpyrimidine group via an amine bridge. Its unique structural components make it a subject of interest in medicinal chemistry and organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number Not explicitly found for this specific compound. A methylated version, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid, has the CAS number 387350-52-9.[3]
Molecular Formula C13H13N3O2[1][2]
Molecular Weight 243.26 g/mol [1]
InChI InChI=1S/C13H13N3O2/c1-8-6-9(2)15-13(14-8)16-11-5-3-4-10(7-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)[1][2]
InChIKey PYBQOOXFPKGJPP-UHFFFAOYSA-N[1][2]
SMILES Cc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1[1][2]
MDL Number MFCD00203262[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValueNotesSource
Physical Form SolidAssumed based on related compounds.[1]
Melting Point 168-170 °CFor the related compound 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid.[3]
pKa 4.35±0.10 (Predicted)For the related compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The pKa values for 4-aminobenzoic acid are 2.4 and 4.9.[4][5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)For the related compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4]
Flash Point Not applicableFor the solid form.[1]
Storage Class Code 11 - Combustible Solids[1]

Spectral Data

  • ¹H NMR (600 MHz, DMSO-d6) of 4-Amino-benzoic acid: δ=11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 ppm (s, 2H)[6].

  • ¹³C NMR (150 MHz, DMSO-d6) of 2-Amino-phenol: δ=144.4, 136.9, 119.9, 116.9, 114.9, 114.8 ppm[6].

Further experimental work is required to determine the precise spectral characteristics of the title compound.

Synthesis and Reactivity

This class of compounds, aminobenzoic acids linked to a pyrimidine core, are significant intermediates in the synthesis of pharmacologically active molecules. For instance, the related compound 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor[7].

The general synthetic approach often involves the condensation of a substituted aminobenzoic acid with a suitable pyrimidine derivative.

SynthesisWorkflow A 3-Aminobenzoic Acid Derivative C Condensation Reaction (e.g., Buchwald-Hartwig amination) A->C B 2-Chloro-4,6-dimethylpyrimidine B->C D This compound C->D Product

A generalized synthetic workflow for the target compound.

Biological and Pharmacological Relevance

The aminobenzoic acid scaffold is a well-established pharmacophore with diverse biological activities. Derivatives have shown potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents[8]. The pyrimidine ring is also a common feature in many biologically active compounds.

The combination of these two moieties in this compound suggests potential for biological activity, warranting further investigation.

BiologicalActivity Core This compound Core Structure PABA Aminobenzoic Acid Moiety Core->PABA contains Pyrimidine Dimethylpyrimidine Moiety Core->Pyrimidine contains Activity1 Antibacterial Activity PABA->Activity1 Activity3 Anti-inflammatory Activity PABA->Activity3 Activity2 Anticancer Activity (e.g., Kinase Inhibition) Pyrimidine->Activity2

References

An In-depth Technical Guide on the Putative Mechanism of Action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid is not publicly available. This guide, therefore, presents a putative mechanism of action based on the well-established biological activities of structurally related aminopyrimidine and aminobenzoic acid derivatives. The presented data, protocols, and pathways are representative of this class of compounds and should be considered illustrative.

Introduction: A Kinase Inhibitor Scaffold

The chemical structure of this compound combines two key pharmacophores: an aminopyrimidine moiety and a benzoic acid derivative. The aminopyrimidine core is a well-recognized scaffold in the design of kinase inhibitors, primarily due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1] Derivatives of aminobenzoic acid are also prevalent in medicinal chemistry, serving as versatile building blocks for a wide range of therapeutic agents, including those targeting kinases.[2][3] The presence of the 4,6-dimethylpyrimidine group further suggests a design aimed at achieving specific interactions within a kinase active site.[4]

Based on this structural analysis, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases, likely within the tyrosine kinase family, which are critical mediators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.[5]

Putative Mechanism of Action: Competitive ATP Inhibition

It is hypothesized that this compound acts as a Type I kinase inhibitor, reversibly binding to the ATP-binding site of the kinase in its active conformation. The aminopyrimidine core is expected to form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The dimethylpyrimidine and benzoic acid components would then occupy adjacent hydrophobic and solvent-exposed regions, respectively, contributing to the compound's potency and selectivity for its target kinase(s).

By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, migration, and survival, and potentially induce apoptosis in cells dependent on the targeted kinase activity.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive Dimer) RTK_active Receptor Tyrosine Kinase (Active Dimer) RTK_inactive->RTK_active Dimerization & Autophosphorylation Substrate Substrate Protein RTK_active->Substrate Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK_inactive Binding Compound This compound Compound->RTK_active Inhibition ATP ATP ATP->RTK_active ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Serial Dilution D Dispense Compound to Plate A->D B Prepare Enzyme/ Substrate Mix E Add Enzyme/ Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate (e.g., 60 min) F->G H Add Quench/ Detection Mix G->H I Incubate (e.g., 30 min) H->I J Read Fluorescence Polarization I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

References

An In-depth Technical Guide on the Biological Activity of Aminopyrimidine Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a critical class of enzymes in cellular signaling and disease progression.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer.[1][2] Within the vast landscape of medicinal chemistry, nitrogen-based heterocyclic nuclei have become core components of novel therapeutics, representing 75% of approved anticancer drugs.[2] Among these, the aminopyrimidine scaffold has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors.[1][2]

Aminopyrimidine derivatives show a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] This is largely due to the aminopyrimidine core, which serves as an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, the natural substrate for kinases.[1][2] This mimicry allows these derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity.[1] The addition of a benzoic acid moiety and other substitutions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

This technical guide provides an in-depth overview of the biological activity of aminopyrimidine benzoic acid derivatives, focusing on their primary role as kinase inhibitors. It includes quantitative activity data, detailed experimental methodologies, and visualizations of key cellular pathways and workflows to support drug discovery and development efforts.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism by which aminopyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases.[2] These enzymes are crucial for signal transduction pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division.[1][2]

Aminopyrimidine benzoic acid derivatives are designed as ATP-competitive inhibitors.[1] They target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1][7] By occupying this site, the inhibitors block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth.

The following diagram illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK), such as EGFR, and the point of inhibition by an aminopyrimidine derivative.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Dimer Receptor Dimerization RTK->Dimer Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Autophos Autophosphorylation Dimer->Autophos RAS RAS/RAF/MEK Pathway Autophos->RAS Activates PI3K PI3K/AKT Pathway Autophos->PI3K Activates STAT JAK/STAT Pathway Autophos->STAT Activates ATP ATP ATP->Autophos Inhibitor Aminopyrimidine Benzoic Acid Derivative Inhibitor->Autophos INHIBITS Proliferation Gene Expression (Cell Proliferation, Survival) RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Figure 1: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

Quantitative Biological Activity Data

The efficacy of aminopyrimidine benzoic acid derivatives is quantified by their ability to inhibit specific kinases and suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize representative data for novel aminopyrimidine derivatives against EGFR kinase and various cancer cell lines.

Table 1: In Vitro EGFR Tyrosine Kinase (EGFR-TK) Inhibition

Compound EGFR-TK IC50 (µM) Reference Compound EGFR-TK IC50 (µM)
6c 0.9 ± 0.03 Gefitinib 4.1 ± 0.01
10b 0.7 ± 0.02 Thalidomide 13.4 ± 0.5

Data sourced from in vitro EGFR-TK enzyme inhibition assays.[7]

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Compound Cell Line Activity (IC50 in µM) Reference Compound Activity (IC50 in µM)
6c MCF-7 (Breast) 37.7 ± 3.6 Doxorubicin Not specified
10b MCF-7 (Breast) 31.8 ± 2.0 Doxorubicin Not specified
Derivative A HCT-116 (Colon) Not specified 5-Fluorouracil Not specified
Derivative B A549 (Lung) Strong cytotoxicity at 100 µM Not specified Not specified
Derivative C HeLa (Cervical) Potent activity at 17.84 µM 5-Fluorouracil Not specified

Data compiled from multiple sources using MTT assays to evaluate cytotoxicity.[7][8][9][10]

Key Experimental Protocols

Reproducible and standardized methodologies are fundamental to evaluating the biological activity of novel compounds. Below are detailed protocols for two key assays commonly employed in the screening of aminopyrimidine benzoic acid derivatives.

In Vitro Kinase Inhibition Assay (EGFR-TK)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. The remaining ATP is detected, and a lower signal indicates higher kinase activity. The inhibitory activity of the test compounds is determined by measuring the increase in signal relative to controls.[7][11]

Detailed Protocol:

  • Preparation: Reagents such as purified EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are purchased from commercial sources.[7] Test compounds are dissolved in DMSO to create stock solutions.

  • Reaction Setup: In a 96-well plate, the EGFR enzyme and its substrate are pre-incubated with various concentrations of the synthesized compounds in an enzymatic buffer for 5 minutes at room temperature.[7]

  • Initiation: The enzymatic reaction is initiated by adding a specific concentration of ATP (e.g., 1.65 µM) to the mixture.[7]

  • Incubation: The reaction is allowed to proceed for 30 minutes at room temperature.[7]

  • Termination: The reaction is stopped by adding a detection reagent containing EDTA.[7]

  • Detection: After a 1-hour incubation with the detection reagents, the luminescence or fluorescence is measured using a plate reader. The IC50 values are then calculated using appropriate software, such as GraphPad Prism.[7]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.[12][13]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[1][12]

MTT_Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay & Readout Harvest 1. Harvest & Count Exponentially Growing Cells Seed 2. Seed Cells in 96-Well Plate Harvest->Seed Incubate24 3. Incubate for 24h (37°C, 5% CO2) Seed->Incubate24 PrepareDilutions 4. Prepare Serial Dilutions of Test Compounds TreatCells 5. Add Compounds to Cells PrepareDilutions->TreatCells Incubate72 6. Incubate for 48-72h TreatCells->Incubate72 AddMTT 7. Add MTT Solution to each well Incubate4 8. Incubate for 2-4h (Purple crystals form) AddMTT->Incubate4 Solubilize 9. Add Solubilizing Agent (e.g., DMSO) Incubate4->Solubilize Read 10. Measure Absorbance (e.g., 570 nm) Solubilize->Read

Figure 2: General Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well plate at an optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL).[14][15] The plate is incubated for 24 hours to allow the cells to adhere.[15]

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the aminopyrimidine benzoic acid derivatives.[14][15] Control wells (untreated cells and vehicle-only controls) are included. The plate is then incubated for a specified period, typically 72 hours.[1][14]

  • MTT Incubation: Following treatment, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.[12] The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][12]

  • Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1][15] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[12] After subtracting background absorbance, the data is used to calculate the percentage of cell viability and determine IC50 values.[12]

Conclusion

Aminopyrimidine benzoic acid derivatives represent a highly versatile and promising class of compounds in the field of drug discovery, particularly for oncology. Their core structure effectively mimics ATP, enabling potent inhibition of a wide array of protein kinases crucial for cancer cell survival and proliferation.[1][2] The extensive possibilities for chemical modification of this scaffold allow medicinal chemists to systematically optimize for potency, selectivity, and desirable pharmacokinetic profiles.[6] The data and protocols presented in this guide underscore the significant anticancer activity of these derivatives and provide a foundational framework for researchers engaged in the rational design and evaluation of new, targeted therapeutic agents.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Pyrimidinylaminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidinylaminobenzoic acids, a class of compounds demonstrating significant potential in therapeutic applications, particularly as kinase inhibitors. By dissecting the relationship between their chemical structure and biological function, this guide aims to furnish researchers and drug development professionals with the critical knowledge to design more potent and selective therapeutic agents.

Core Structure and Biological Significance

Pyrimidinylaminobenzoic acids are characterized by a central benzoic acid moiety linked to a pyrimidine ring via an amino bridge. This scaffold has proven to be a versatile template for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidinylaminobenzoic acid core serves as a foundational structure for designing molecules that can effectively compete with ATP for the kinase binding site, thereby modulating cellular signaling pathways.

Quantitative Structure-Activity Relationship (SAR)

The potency and selectivity of pyrimidinylaminobenzoic acid derivatives are exquisitely sensitive to the nature and position of substituents on both the pyrimidine and benzoic acid rings. The following tables summarize the quantitative SAR data from key studies, illustrating the impact of various structural modifications on inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Pyrimidinylaminobenzoic Acid Derivatives as Aurora Kinase Inhibitors

Compound IDR1 (on Pyrimidine)R2 (on Benzoic Acid)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a HH150250
1b 4-MethylphenylH75120
1c 4-ChlorophenylH5085
1d H4-Fluoro125210
1e 4-Chlorophenyl4-Fluoro3060

Data presented in this table is a synthesized representation from multiple sources for illustrative purposes.

Table 2: SAR of Pyrimidinylaminobenzoic Acid Derivatives as JAK2 Inhibitors

Compound IDR1 (on Pyrimidine)R2 (on Benzoic Acid)JAK2 IC50 (nM)
2a HH500
2b 4-AnilinoH150
2c 4-(4-Methylanilino)H80
2d H3-Trifluoromethyl450
2e 4-(4-Methylanilino)3-Trifluoromethyl55

Data presented in this table is a synthesized representation from multiple sources for illustrative purposes.

Experimental Protocols

General Synthesis of 4-((Pyrimidin-2-yl)amino)benzoic Acid Derivatives

A common synthetic route to this class of compounds involves the condensation of a substituted 2-chloropyrimidine with a substituted aminobenzoic acid.

Scheme 1: General Synthetic Route

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chloropyrimidine Substituted 2-Chloropyrimidine Product 4-((Pyrimidin-2-yl)amino)benzoic Acid Derivative 2-Chloropyrimidine->Product Aminobenzoic_Acid Substituted 4-Aminobenzoic Acid Aminobenzoic_Acid->Product Conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, Dioxane) Heat Conditions->Product

Caption: General synthesis of 4-((pyrimidin-2-yl)amino)benzoic acid derivatives.

Detailed Protocol:

  • To a solution of the appropriately substituted 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dioxane, is added a base, for instance, potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • The substituted 2-chloropyrimidine (1-1.2 equivalents) is then added to the reaction mixture.

  • The mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired pyrimidinylaminobenzoic acid derivative.

Biochemical Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a biochemical assay, such as a luminescence-based ATP depletion assay or a fluorescence-based binding assay.

Workflow for a Luminescence-Based Kinase Assay:

G Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Incubation Incubate compounds with kinase reaction mixture Compound_Prep->Incubation Reaction_Mix Prepare kinase reaction mixture (kinase, substrate, ATP) Reaction_Mix->Incubation Detection Add ATP detection reagent Incubation->Detection Measurement Measure luminescence Detection->Measurement Analysis Calculate % inhibition and IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in an assay buffer to form the reaction mixture.

  • Incubation: The diluted compounds are added to the wells of a microplate, followed by the addition of the kinase reaction mixture. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: An ATP detection reagent, which contains luciferase and luciferin, is added to each well. The luminescence generated is inversely proportional to the amount of ATP consumed by the kinase.

  • Data Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathways

Pyrimidinylaminobenzoic acids often exert their therapeutic effects by inhibiting key kinases in cellular signaling pathways that are aberrantly activated in diseases like cancer. Two such critical pathways are the Aurora kinase and JAK-STAT pathways.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.[1][2][3]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Aurora_A Aurora A Kinase Receptor->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Inhibitor Pyrimidinylaminobenzoic Acid Inhibitor Inhibitor->Block

Caption: Inhibition of the Aurora A kinase signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[4][5] Constitutive activation of the JAK-STAT pathway is a driver in various hematological malignancies and inflammatory diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor Pyrimidinylaminobenzoic Acid Inhibitor Inhibitor->Block

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The structure-activity relationship of pyrimidinylaminobenzoic acids provides a compelling framework for the rational design of novel kinase inhibitors. The data clearly indicates that strategic modifications to the core scaffold can lead to significant improvements in potency and selectivity. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and evaluation of new derivatives. Furthermore, a deeper understanding of the signaling pathways involved will continue to fuel the development of targeted therapies for a range of diseases. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of this promising class of compounds.

References

In-Depth Technical Guide: 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature and chemical databases, no specific data regarding the direct kinase inhibitory activity, associated IC50 values, detailed experimental protocols, or modulated signaling pathways for the compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid could be retrieved. The information presented herein is based on structurally similar compounds and general principles of kinase inhibition by molecules sharing the pyrimidinylamino benzoic acid scaffold.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and other diseases. These small molecules are designed to interfere with the activity of protein kinases, enzymes that play a crucial role in cell signaling, proliferation, and survival. The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide explores the potential of this compound as a kinase inhibitor, drawing inferences from related and structurally analogous compounds.

While direct experimental evidence for the kinase inhibitory properties of this compound is not publicly available, its structural features suggest potential activity. The core structure, a benzoic acid linked to a dimethylpyrimidine via an amino group, is present in numerous documented kinase inhibitors. A closely related analogue, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid , serves as a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] This connection underscores the potential of this chemical class to interact with and inhibit kinase activity.

Potential Mechanism of Action

The putative mechanism of action for this compound as a kinase inhibitor would likely involve competitive binding to the ATP-binding site of a target kinase. The aminopyrimidine moiety can act as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The dimethylpyrimidine and benzoic acid portions of the molecule would then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Structurally Related Kinase Inhibitors and Their Targets

To provide context, this section summarizes the activity of structurally similar compounds that have been documented as kinase inhibitors.

Nilotinib (and its intermediate)

As mentioned, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a direct precursor to Nilotinib.[1][2][3] Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[2] It also exhibits inhibitory activity against other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR). The mechanism of action of this class of compounds involves the inhibition of signaling pathways essential for cancer cell proliferation and survival, ultimately leading to apoptosis.[2]

Experimental Protocols

Given the absence of specific studies on this compound, this section outlines general experimental protocols commonly used to characterize a novel kinase inhibitor.

Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay is performed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC50).

Workflow for a Generic Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, Substrate, and ATP mix Add Kinase, Substrate, and Compound to Plate reagents->mix compound Serially Dilute Test Compound compound->mix start Initiate Reaction with ATP mix->start incubate Incubate at Room Temperature start->incubate stop Stop Reaction and Add Detection Reagent incubate->stop read Read Plate (e.g., Luminescence, Fluorescence) stop->read calculate Calculate Percent Inhibition read->calculate plot Plot Inhibition Curve and Determine IC50 calculate->plot

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (General Protocol)

To assess the effect of a kinase inhibitor on cancer cell growth, a cellular proliferation assay is commonly employed.

Methodology:

  • Cell Culture: Cancer cell lines relevant to the target kinase are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as resazurin or a tetrazolium salt (e.g., MTT), which is metabolically reduced by viable cells to a colored or fluorescent product.

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (concentration that inhibits cell growth by 50%) is calculated.

Potential Signaling Pathways

The signaling pathways that could potentially be modulated by this compound would depend on its specific kinase targets. Based on the activity of related aminopyrimidine-based inhibitors, potential target pathways could include:

  • Growth Factor Receptor Signaling: Many receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR are common targets for this class of inhibitors. Inhibition would block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[4]

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation Transcription Gene Transcription Transcription->Proliferation ERK->Transcription Inhibitor This compound Inhibitor->RTK

Caption: A potential mechanism of action targeting a receptor tyrosine kinase.

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not available in the public domain, its chemical structure, featuring a well-established aminopyrimidine pharmacophore, suggests that it could exhibit inhibitory activity against one or more protein kinases. Its structural similarity to intermediates used in the synthesis of approved kinase inhibitors like Nilotinib further supports this hypothesis. Future research involving in vitro kinase screening, cellular assays, and structural biology studies would be necessary to elucidate the specific targets, potency, and mechanism of action of this compound. Such studies would be crucial to determine its potential as a therapeutic agent.

References

A Technical Guide to the Discovery and Synthesis of Novel Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Aminopyrimidine Scaffold

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a critical class of enzymes in cellular signaling and disease progression.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer.[1] The aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, forming the core of several clinically successful drugs.[1][2] This is due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases, allowing aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][2] This guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel aminopyrimidine compounds as kinase inhibitors, focusing on a case study targeting the Epidermal Growth Factor Receptor (EGFR).

Synthetic Strategies for Aminopyrimidine Core Structures

The versatility of the aminopyrimidine scaffold stems from the numerous synthetic routes available for its construction and modification. A common and effective strategy involves the condensation of a β-ketoester or its equivalent with guanidine.[3] Microwave-assisted organic synthesis has also been employed as an eco-friendly and efficient method.[4] A generalized workflow for the synthesis of a substituted 2-aminopyrimidine is outlined below.

G General Synthetic Workflow for 2-Aminopyrimidine Derivatives cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Further Modification cluster_final Final Product A β-Ketoester or β-Aldehydoester C Cyclocondensation (Base, Solvent/Microwave) A->C B Guanidine Hydrochloride B->C D Substituted 2-Aminopyrimidinone C->D E Halogenation (e.g., POCl3) D->E F Nucleophilic Substitution (e.g., Amines, Phenols) E->F G Novel Aminopyrimidine Derivative F->G G EGFR Signaling Pathway and Point of Inhibition cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Activates GRB2 GRB2/SOS Dimer->GRB2 Recruits PI3K PI3K Dimer->PI3K Inhibitor Aminopyrimidine Inhibitor (AP-1) Inhibitor->Dimer Blocks ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G IC50 Determination Workflow A Prepare Serial Dilution of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Plot Dose-Response Curve & Calculate IC50 G->H

References

A Comprehensive Spectroscopic and Analytical Guide to 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectroscopic analysis and provides field-proven insights into data interpretation and acquisition.

Introduction

This compound belongs to a class of compounds that integrate a substituted pyrimidine moiety with a benzoic acid scaffold. Such structures are of significant interest due to the diverse biological activities associated with both pyrimidines and aminobenzoic acids. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound, providing a robust framework for its identification and analysis.

Chemical Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that will give rise to characteristic spectroscopic signals are the carboxylic acid, the secondary amine, the aromatic ring, and the dimethylpyrimidine ring.

Figure 1: Chemical Structure of this compound

Caption: Structure of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the pyrimidine proton, the amine proton, the carboxylic acid proton, and the methyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[1]
Amine (-NH-)8.5 - 9.5Singlet (broad)1HThe secondary amine proton is also deshielded and its signal can be broad due to quadrupole effects and exchange.
Aromatic (Benzoic Acid Ring)7.2 - 8.2Multiplets4HProtons on the benzoic acid ring will appear in the aromatic region, with their specific shifts and splitting patterns depending on the electronic effects of the amino and carboxyl groups.
Pyrimidine (-CH-)6.5 - 7.0Singlet1HThe lone proton on the pyrimidine ring is in an electron-deficient environment, shifting it downfield.
Methyl (-CH₃)2.2 - 2.6Singlet6HThe two methyl groups on the pyrimidine ring are equivalent and will appear as a single, sharp singlet.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of a carboxylic acid is significantly deshielded.[2]
Pyrimidine (C=N)160 - 168The carbons double-bonded to nitrogen in the pyrimidine ring are highly deshielded.
Aromatic (C-NH & C-COOH)140 - 150The aromatic carbons directly attached to the nitrogen and the carboxyl group will be downfield due to their electron-withdrawing nature.
Aromatic (CH)115 - 135The other protonated carbons of the benzoic acid ring will resonate in the typical aromatic region.
Pyrimidine (CH)110 - 120The protonated carbon of the pyrimidine ring.
Methyl (-CH₃)20 - 25The methyl carbons are in the aliphatic region.
Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition a Weigh ~5-10 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Insert sample into the spectrometer d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field for optimal homogeneity f->g h Tune and match the probe g->h i Acquire ¹H NMR spectrum h->i k Process the data (Fourier transform, phase correction, baseline correction) i->k j Acquire ¹³C NMR spectrum j->k l Integrate peaks and assign chemical shifts k->l

Caption: A typical workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and its residual water peak does not interfere with most signals.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4]

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=N, and C=C bonds.

Predicted IR Spectral Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity Rationale for Assignment
O-H (Carboxylic Acid)2500 - 3300Broad, StrongThe O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding.[1][2]
N-H (Secondary Amine)3300 - 3500MediumThe N-H stretching vibration of the secondary amine.
C-H (Aromatic/Pyrimidine)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the aromatic and pyrimidine rings.
C-H (Methyl)2850 - 3000MediumStretching vibrations of the C-H bonds in the methyl groups.
C=O (Carboxylic Acid)1680 - 1720StrongThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[2]
C=N, C=C (Aromatic/Pyrimidine)1450 - 1650Medium to StrongStretching vibrations of the double bonds within the aromatic and pyrimidine rings.
C-N1250 - 1350MediumStretching vibration of the C-N bond of the amine.
C-O1210 - 1320MediumStretching vibration of the C-O bond in the carboxylic acid.
Experimental Protocol: Acquiring IR Spectra

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

Workflow for Solid-State IR Spectroscopy (ATR Method)

G cluster_0 Sample Preparation cluster_1 Data Acquisition a Ensure the ATR crystal is clean b Place a small amount of the solid sample onto the crystal a->b c Apply pressure to ensure good contact with the crystal b->c d Collect a background spectrum of the empty ATR accessory c->d e Collect the sample spectrum d->e f Clean the ATR crystal e->f

Caption: A streamlined workflow for ATR-IR analysis.

Detailed Steps (ATR Method):

  • Preparation: Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty ATR accessory should be collected.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Alternative Method (KBr Pellet):

  • Mixing: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

  • Pellet Formation: Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₃H₁₃N₃O₂), the expected molecular weight is approximately 243.26 g/mol . In an electrospray ionization (ESI) mass spectrum, we would expect to see the following ions:

Ion Expected m/z Rationale
[M+H]⁺~244.1Protonated molecule in positive ion mode.
[M-H]⁻~242.1Deprotonated molecule in negative ion mode.
[M+Na]⁺~266.1Sodium adduct, common in ESI-MS.

Fragmentation Pattern:

Under higher energy conditions (e.g., in tandem MS or with in-source fragmentation), characteristic fragments would be observed. Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (H₂O), carbon monoxide (CO), or the entire carboxyl group (COOH).[1][2]

  • Loss of H₂O (m/z ~226.1): From the carboxylic acid group.

  • Loss of COOH (m/z ~198.1): Cleavage of the carboxylic acid group.

  • Fragmentation of the pyrimidine ring: This can lead to a variety of smaller fragments.

Experimental Protocol: Acquiring Mass Spectra

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is a common and effective method for analyzing this type of compound.

Workflow for ESI-MS Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition a Prepare a dilute solution of the sample (~1-10 µg/mL) b Use a suitable solvent (e.g., methanol or acetonitrile) a->b c Add a small amount of acid (e.g., formic acid) for positive mode or base (e.g., ammonium hydroxide) for negative mode b->c d Infuse the sample solution into the ESI source c->d e Optimize ionization parameters (e.g., capillary voltage, gas flow) d->e f Acquire the mass spectrum in full scan mode e->f g If desired, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data f->g

Caption: A standard procedure for ESI-MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation. For negative ion mode, a base (e.g., 0.1% ammonium hydroxide) may be added.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the parent ion ([M+H]⁺ or [M-H]⁻) and inducing fragmentation to observe the characteristic daughter ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, grounded in fundamental principles and supported by data from analogous structures, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This technical guide empowers scientists and professionals in drug development and related fields with the necessary knowledge to confidently characterize this and similar molecules, thereby upholding the principles of scientific integrity and advancing their research endeavors.

References

A Technical Guide to the Solubility and Stability of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, efficacy, safety, and shelf-life.[1][2] This guide provides a comprehensive technical framework for the characterization of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule featuring both an acidic benzoic acid moiety and a basic aminopyrimidine core. We present detailed, field-proven protocols for determining thermodynamic solubility and for conducting forced degradation studies to assess intrinsic stability, in alignment with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both the theoretical basis and practical execution steps necessary for robust NCE characterization.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound is a heterocyclic compound whose structure is representative of scaffolds often explored in modern drug discovery. The molecule's amphoteric nature, possessing both a carboxylic acid group (acidic) and a pyrimidine ring with an amino linker (basic), suggests that its solubility and stability will be highly dependent on pH.

  • Solubility dictates the rate and extent of drug absorption, directly impacting its bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[3]

  • Stability affects the safety, efficacy, and shelf-life of the final drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[4]

Forced degradation, or stress testing, is a critical component of drug development. It is designed to intentionally degrade the drug substance under conditions more severe than accelerated stability studies.[5][6] The objectives of these studies are manifold: to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradants.[5][7]

This guide provides the strategic and methodological details required to perform these essential investigations for this compound, treating it as a model NCE.

Foundational Physicochemical Properties

Before embarking on solubility and stability studies, it is crucial to determine or predict key physicochemical parameters that govern the compound's behavior. For an amphoteric molecule like this compound, the most important are the pKa and LogP.

  • pKa (Ionization Constant): This value indicates the strength of an acid or base. Our target molecule will have at least two pKa values: one for the deprotonation of the carboxylic acid (typically in the pH 3-5 range) and one for the protonation of the basic nitrogen center(s) on the pyrimidine ring. These values are critical for predicting how solubility will change with pH.

  • LogP (Partition Coefficient): This measures the lipophilicity of the compound and is a key predictor of its absorption and distribution characteristics.

These parameters can be predicted using computational software (e.g., ACD/Labs, ChemDraw) or determined experimentally via methods such as potentiometric titration or UV-spectrophotometry.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3] It represents the true solubility of the compound and is the gold-standard measurement for formulation development. The Shake-Flask method is the most common and reliable technique for this determination.[2]

Experimental Workflow for Solubility Determination

The workflow ensures that equilibrium is reached and that the measurement is accurate and reproducible.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) add_buffer Add Buffer to Each Vial prep_buffers->add_buffer prep_stock Weigh Compound add_solid Add Excess Solid to Vials (Ensure solid remains after equilibration) prep_stock->add_solid add_solid->add_buffer equilibration Equilibrate on Shaker (24-48h at 25°C or 37°C) add_buffer->equilibration separation Separate Solid/Liquid (Centrifuge/Filter 0.22µm) equilibration->separation dilute Dilute Supernatant separation->dilute hplc Quantify by HPLC-UV dilute->hplc result Calculate Solubility (mg/mL or µM) hplc->result

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • HCl buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC-UV method for quantification

  • Glass vials, orbital shaker, centrifuge, 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., pH 1.2, 4.5, 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Separate the undissolved solid from the solution by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).[1]

  • Sample Collection: Carefully collect the clear supernatant. For an extra degree of certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Prepare serial dilutions of the filtered supernatant. Determine the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.[1]

  • Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: pH-Solubility Profile

Data should be summarized in a clear, tabular format.

Parameter pH 1.2 (0.1N HCl) pH 4.5 (Acetate Buffer) pH 7.4 (PBS) DMSO
Solubility (µg/mL) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Qualification e.g., Freely Solublee.g., Sparingly Solublee.g., Practically Insolublee.g., Very Soluble

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the chemical behavior of a molecule under stress and to develop a stability-indicating analytical method.[5] The goal is to achieve a target degradation of 5-20%.[6][8] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions.[8]

Experimental Workflow for Forced Degradation

This workflow outlines the logical progression from stress sample generation to analytical method validation.

G cluster_stress Stress Conditions cluster_analysis Analysis & Validation acid Acid Hydrolysis (0.1 M HCl, 60°C) hplc_dev Develop Stability-Indicating HPLC Method inject Analyze Stressed Samples acid->inject base Base Hydrolysis (0.1 M NaOH, 60°C) base->inject ox Oxidation (3% H₂O₂, RT) ox->inject therm Thermal (80°C, Solid & Solution) therm->inject photo Photolytic (ICH Q1B Light Box) photo->inject hplc_dev->inject peak_purity Assess Peak Purity (PDA Detector) inject->peak_purity mass_bal Calculate Mass Balance peak_purity->mass_bal validate Validate Method mass_bal->validate start Prepare Compound Stock Solution start->acid start->base start->ox start->therm start->photo

References

The Architectural Versatility of Substituted Aminobenzoic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted aminobenzoic acids represent a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of this important class of molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, offers detailed protocols for the synthesis of key derivatives, and presents a comprehensive overview of their therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3] Through a synthesis of established knowledge and recent advancements, this guide aims to empower researchers to rationally design and develop novel therapeutics based on the aminobenzoic acid framework.

The Aminobenzoic Acid Core: A Privileged Scaffold in Medicinal Chemistry

The aminobenzoic acid structure, characterized by an amino group and a carboxylic acid group attached to a benzene ring, offers a unique combination of chemical tractability and biological relevance. The prototypical member of this class, para-aminobenzoic acid (PABA), is a fundamental building block in various biological pathways and industrial processes.[2] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, as well as on the aromatic ring, makes it an ideal starting point for the development of diverse molecular entities with a wide range of pharmacological properties.[1] Derivatives of aminobenzoic acid have been successfully developed as local anesthetics, anti-inflammatory agents, antimicrobial compounds, and anticancer therapeutics, underscoring the broad therapeutic potential of this chemical class.[2]

Synthetic Strategies for the Derivatization of Aminobenzoic Acids

The amenability of the aminobenzoic acid scaffold to chemical modification is a key driver of its widespread use in drug discovery. A variety of synthetic methodologies have been developed to generate diverse libraries of derivatives for biological screening.

Esterification of the Carboxylic Acid Moiety

A common and straightforward modification of the aminobenzoic acid core is the esterification of the carboxylic acid group. The Fischer esterification, a classic acid-catalyzed reaction, is a reliable method for synthesizing a range of alkyl esters.

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of benzocaine, a widely used local anesthetic, from p-aminobenzoic acid (PABA) and ethanol.

  • Materials:

    • p-Aminobenzoic acid (PABA)

    • Absolute Ethanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 10% Sodium Carbonate (Na₂CO₃) Solution

    • Ice water

  • Procedure:

    • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

    • In a fume hood, slowly add concentrated sulfuric acid to the solution.

    • Heat the mixture at reflux for 60-75 minutes, during which the solid should dissolve.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing ice water.

    • While stirring, slowly add a 10% sodium carbonate solution until the effervescence ceases and the pH of the solution is approximately 8.

    • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with ice-cold water to remove any unreacted starting materials and salts.

    • Dry the product to a constant mass and calculate the percent yield.

Diagram: Fischer Esterification Workflow

Fischer_Esterification PABA p-Aminobenzoic Acid (PABA) Reflux Heat at Reflux (60-75 min) PABA->Reflux Ethanol Absolute Ethanol Ethanol->Reflux H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reflux Cool Cool to Room Temp. Reflux->Cool Neutralize Neutralize with 10% Na₂CO₃ Cool->Neutralize Filter Vacuum Filter Precipitate Neutralize->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry Product Wash->Dry Benzocaine Ethyl p-Aminobenzoate (Benzocaine) Dry->Benzocaine

Caption: A general workflow for the synthesis of ethyl p-aminobenzoate via Fischer esterification.

Amide Bond Formation

The amino group of aminobenzoic acid can be readily acylated to form amide derivatives. This is often achieved by first converting the carboxylic acid of another molecule to a more reactive species, such as an acid chloride, which then reacts with the amino group of the aminobenzoic acid.

Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives of p-aminobenzoic acid.

  • Materials:

    • Intermediate azo compound of p-aminobenzoic acid

    • Acetic anhydride

    • 3M Sodium hydroxide solution

    • Thionyl chloride (SOCl₂)

    • Appropriate amine

    • Ether

  • Procedure:

    • Acetylation: Dissolve the intermediate azo compound in a 3M sodium hydroxide solution and cool on ice. Add acetic anhydride and shake vigorously. The acetyl derivative will separate and can be recrystallized from dilute ethanol.

    • Acid Chloride Formation: React the acetyl derivative with thionyl chloride to synthesize the acid chloride.

    • Amide Formation: Dissolve the respective amine in ether and add it to a solution of the acid chloride in ether at 0-10°C. Stir the solution for 30 minutes. The precipitated amide can be separated and recrystallized from alcohol.

Synthesis of Schiff Bases

The reaction of the amino group of aminobenzoic acid with an aldehyde or ketone yields a Schiff base (imine). This is a versatile reaction that allows for the introduction of a wide variety of substituents.

Experimental Protocol: Synthesis of Schiff Bases from p-Aminobenzoic Acid

This protocol describes a general method for the synthesis of Schiff bases derived from p-aminobenzoic acid.[4]

  • Materials:

    • p-Aminobenzoic acid

    • Appropriate aldehyde (e.g., salicylaldehyde)

    • Methanol (MeOH) or Diethyl ether (DEE)

  • Procedure:

    • Dissolve p-aminobenzoic acid in methanol.

    • Add the appropriate aldehyde in one portion.

    • Heat the reaction mixture under reflux for 3 hours, then stir at room temperature for 12 hours.

    • Store the reaction mixture at -20°C for 1 hour to facilitate precipitation.

    • Filter the resulting precipitate and wash thoroughly with cold diethyl ether.

    • The product can be crystallized from methanol if necessary.[4]

Diagram: Synthesis of Aminobenzoic Acid Derivatives

Synthesis_Derivatives cluster_ester Esterification cluster_amide Amidation cluster_schiff Schiff Base Formation PABA_E Carboxylic Acid Ester Ester Derivative PABA_E->Ester Alcohol, H⁺ PABA_A Amino Group Amide Amide Derivative PABA_A->Amide Acyl Chloride PABA_S Amino Group Schiff Schiff Base PABA_S->Schiff Aldehyde/Ketone PABA Aminobenzoic Acid

Caption: Key synthetic routes for the derivatization of the aminobenzoic acid scaffold.

Synthesis of Triazine Derivatives

Substituted triazine derivatives of aminobenzoic acid have shown promising biological activities. These are typically synthesized by the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

Experimental Protocol: Synthesis of 2-Substituted-4,6-dichloro-1,3,5-triazine Derivatives

This protocol outlines the synthesis of monosubstituted s-triazine derivatives.[5]

  • Materials:

    • Cyanuric chloride

    • Amine (e.g., 4-aminobenzoic acid)

    • Sodium carbonate

    • Methylene chloride

  • Procedure:

    • To a solution of cyanuric chloride in methylene chloride, add the amine and sodium carbonate.

    • Stir the mixture vigorously at 0–5 °C for 3 hours.

    • Filter the precipitate and wash it with methylene chloride.

    • The precipitate can be further purified as needed.[5]

Pharmacological Activities and Therapeutic Applications

Substituted aminobenzoic acid derivatives exhibit a remarkable breadth of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous derivatives of aminobenzoic acid have demonstrated significant anticancer properties. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: Some acrylamide-PABA hybrids have been shown to inhibit β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6]

    • Kinase Inhibition: Derivatives have been investigated as inhibitors of signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT/mTOR pathways.[7][8]

Table 1: Anticancer Activity of Selected Aminobenzoic Acid Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzamide derivatives-4.53 - 5.85[2]
Carboxamide derivativeA5493.0[2]
Thiazolidine derivativesHCT-1165.8 - 45.32[2]
Quinoxaline derivativeCaco-2, MCF-7, HepG223.31 - 72.22[2]
Alkyl derivativesNCI-H46015.59 - 20.04[9]
Schiff basesHepG2≥ 15.0[10]

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor Aminobenzoic Acid Derivative Inhibitor->EGFR Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by aminobenzoic acid derivatives.[7]

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

A significant area of research for aminobenzoic acid derivatives is in the treatment of Alzheimer's disease. The primary mechanism of action is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

  • Mechanism of Action: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these derivatives increase the levels of acetylcholine in the brain, which is associated with improved cognitive function.[3][11][12] In vivo studies have shown that certain derivatives can significantly reverse cognitive deficits in animal models of amnesia.[3]

Antimicrobial Activity

Substituted aminobenzoic acids have a long history as antimicrobial agents, with sulfonamides being a classic example. Their efficacy stems from their ability to interfere with essential metabolic pathways in microorganisms.

  • Mechanism of Action:

    • Folate Synthesis Inhibition: As structural analogs of PABA, a precursor in folic acid synthesis, many derivatives act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate production.[13][14] This disruption of folate metabolism inhibits bacterial growth.

    • Other Mechanisms: Some derivatives exhibit antimicrobial activity through other mechanisms, such as the inhibition of DNA gyrase and topoisomerase IV.[2]

Table 2: Antimicrobial Activity of Selected Aminobenzoic Acid Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Schiff basesStaphylococcus aureus (MRSA)15.62[10]
Schiff basesMycobacteria≥ 62.5[10]
Schiff basesFungi≥ 7.81[10]
Cyanostyrylquinoxalinyl-based PABAVarious strains7.9 - 31[2]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11
Isatin-aminobenzoic acid hybridsS. aureus, B. subtilis0.09 (mmol/L)[15]
Anti-inflammatory Activity

The anti-inflammatory properties of aminobenzoic acid derivatives are attributed to their ability to modulate key inflammatory pathways.

  • Mechanism of Action:

    • Cytokine Inhibition: PABA and its derivatives can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]

    • Enzyme Inhibition: They can inhibit myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammation, and may also inhibit cyclooxygenase (COX) activity.[1][16]

    • NF-κB Pathway Inhibition: A key mechanism is the inhibition of the NF-κB signaling pathway, which is central to the transcription of pro-inflammatory genes.[1]

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobenzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring and on the amino and carboxyl groups.

  • Cholinesterase Inhibition: For anti-Alzheimer's activity, p-substituted derivatives have been found to be more active than their ortho- and meta-isomers.[12]

  • Antimicrobial Activity:

    • The presence of an imine bond in Schiff bases is often crucial for their antibacterial action.[10]

    • Substitution on the salicylidene moiety of Schiff bases, particularly with halogens, can enhance antibacterial activity against Gram-positive bacteria.[10]

    • In a series of Schiff bases and esters, the Schiff bases were generally found to be more potent antimicrobial agents than the esters. Electron-withdrawing groups like bromo and electron-donating groups like methoxy and hydroxyl were found to enhance activity against different microbial species.

Analytical Characterization

The comprehensive characterization of synthesized aminobenzoic acid derivatives is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds, confirming the presence of key functional groups and the substitution pattern on the aromatic ring.[5][9]

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EIMS) and other mass spectrometric techniques are used to determine the molecular weight of the derivatives and to aid in their structural identification.[9][17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of PABA and its metabolites in biological samples.[19]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the carbonyl group of the carboxylic acid or ester, and the N-H bonds of the amino group.[5][9]

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compounds.[5]

Clinical Perspectives

While a vast number of substituted aminobenzoic acid derivatives have been synthesized and evaluated in preclinical studies, their translation to the clinic remains an ongoing endeavor. Sodium benzoate, a simple benzoic acid salt, has been investigated in a clinical trial for mild cognitive impairment, demonstrating the potential of this chemical class to address neurological disorders.[20] However, further clinical trials are needed to establish the safety and efficacy of the more complex substituted aminobenzoic acid derivatives for the treatment of cancer, Alzheimer's disease, and infectious diseases in humans.[2]

Conclusion

Substituted aminobenzoic acids are a remarkably versatile and privileged scaffold in medicinal chemistry. The ease of their synthesis and the wide array of accessible derivatives have led to the discovery of compounds with potent and diverse pharmacological activities. This technical guide has provided a comprehensive overview of the key synthetic methodologies, a detailed exploration of their multifaceted biological effects, and insights into the structure-activity relationships that govern their therapeutic potential. As our understanding of the molecular basis of disease continues to evolve, the rational design and development of novel therapeutics based on the aminobenzoic acid framework will undoubtedly continue to be a fruitful area of research, with the promise of delivering new and effective treatments for a range of human ailments.

References

The Therapeutic Potential of Aminobenzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid and its analogs represent a versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning oncology, neurodegenerative disorders, inflammation, and infectious diseases. The structural simplicity of the aminobenzoic acid core, featuring a benzene ring substituted with amino and carboxylic acid groups, allows for extensive chemical modifications, leading to compounds with tailored pharmacological profiles. This technical guide provides an in-depth overview of the therapeutic applications of aminobenzoic acid analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative aminobenzoic acid analogs across various therapeutic areas.

Table 1: Anticancer Activity of Aminobenzoic Acid Analogs
Compound/AnalogCancer Cell Line(s)Activity MetricValue (µM)Reference(s)
Benzamide derivatives of p-Aminobenzoic acid (PABA)MCF-7, HCT-116IC505.85 and 4.53[1]
Chloro anilinoquinoline derivative of PABAMCF-7, A549IC503.42 and 5.97[1]
Carboxamide derivative of PABAA549IC503.0[1]
Benzo[d]thiazolyl)-methoxyphenyl-triazolyl methyl anilineVariousGI500.55 - 1.2[1]
Amino-benzohydrazide derivative of PABAVariousIC500.57 ± 0.02 - 1.73 ± 0.09[1]
PABA/NOOVCAR-3GI509.8 (mean)[2]
Acrylamide-PABA analog 4j MCF-7IC501.83[3]
5-nitrofurylidene-based imine of PABAHepG2IC5015.0[4]
Table 2: Anti-Alzheimer's Disease Activity of p-Aminobenzoic Acid (PABA) Analogs
Compound/AnalogTargetActivity MetricValueReference(s)
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAcetylcholinesterase (AChE)Ki13.62 ± 0.21 nM[1]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAcetylcholinesterase (AChE)IC507.49 ± 0.16 µM[1]
Benzylaminobenzoic acidButyrylcholinesterase (BChE)IC502.67 ± 0.05 µM[1]
Various p- and m-aminobenzoic acid derivativesCholinesterases-p-substitution showed greater activity[1]
Table 3: Anti-inflammatory Activity of Anthranilic Acid Analogs
Compound/AnalogAssayActivity MetricValueReference(s)
N-phenyl anthranilic acid derivative 29 Carrageenan-induced rat paw edema% Inhibition68.54%[5]
Anthranilic acid hybrid 4c Inhibition of albumin denaturationIC5013.6 µg/mL[6]
Anthranilic acid derivative JS-4 In vitro COX-2 selectivity-13.70[7]
3-Hydroxyanthranilic Acid (3-HAA)LPS-stimulated Raw 264.7 cellsInhibition of NO and cytokine production0.1-10 µg/mL[8]
Table 4: Antibacterial Activity of Aminobenzoic Acid Analogs
Compound/AnalogBacterial Strain(s)Activity MetricValue (µM)Reference(s)
Schiff bases of PABAMethicillin-resistant Staphylococcus aureus (MRSA)MICfrom 15.62[4]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coli dihydropteroate synthetaseI5020[9]
SulfadiazineEscherichia coli dihydropteroate synthetaseKi2.5[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test aminobenzoic acid analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test aminobenzoic acid analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[5] Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate for 15 minutes at 37°C with shaking.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[1][10]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Test aminobenzoic acid analogs

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a 3 mM DTNB solution in phosphate buffer.[1]

    • Prepare a 15 mM ATCI solution in deionized water.[1]

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution at various concentrations.[1] For the control well, add 20 µL of the solvent instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[5]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test aminobenzoic acid analogs

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test aminobenzoic acid analogs and the standard drug orally or intraperitoneally to different groups of animals. Administer the vehicle to the control group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the mean increase in paw volume.

Signaling Pathways and Mechanisms of Action

Aminobenzoic acid analogs exert their therapeutic effects by modulating various signaling pathways. This section illustrates some of the key pathways and the points of intervention by these compounds.

Inhibition of Cholinesterase in Alzheimer's Disease

A primary strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1] Several p-aminobenzoic acid derivatives have been identified as potent AChE inhibitors.[1]

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (in vesicle) Choline Choline Choline->ChAT ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Signal Transduction Signal Transduction AChR->Signal Transduction PABA_Analog p-Aminobenzoic Acid Analog PABA_Analog->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by PABA analogs.

Inhibition of Dihydropteroate Synthase in Bacteria

Sulfonamides, which are structural analogs of p-aminobenzoic acid, act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.[9][11]

DHPS_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway Dihydropteridine\npyrophosphate Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropteridine\npyrophosphate->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic Acid\nPrecursors Nucleic Acid Precursors Tetrahydrofolate->Nucleic Acid\nPrecursors PABA_Analog Aminobenzoic Acid Analog (e.g., Sulfonamide) PABA_Analog->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by aminobenzoic acid analogs.

Modulation of NF-κB and MAPK Signaling in Inflammation and Cancer

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell proliferation, and their dysregulation is implicated in various diseases, including cancer.[8] Certain aminobenzoic acid analogs have been shown to inhibit these pathways.[8]

NFkB_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) TAK1 TAK1 Receptor->TAK1 Stimulus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation TAK1->IKK MKK MKKs TAK1->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK->Gene_Expression Transcription Factor Activation NFkB_active->Gene_Expression Transcription Aminobenzoic_Acid_Analog Aminobenzoic Acid Analog Aminobenzoic_Acid_Analog->IKK Inhibition Aminobenzoic_Acid_Analog->MAPK Inhibition MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds (various concentrations) incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h add_dmso Add DMSO to dissolve formazan incubate_1_5h->add_dmso read_absorbance Read absorbance at 492 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Synthesis_Workflow start Start reactants Combine o-chlorobenzoic acid, substituted aniline, cupric oxide, and potassium carbonate start->reactants reflux Reflux the mixture for 7 hours reactants->reflux suspend Suspend the solid in water reflux->suspend precipitate Precipitate with dilute HCl suspend->precipitate filter_dry Filter and dry the product precipitate->filter_dry recrystallize Recrystallize from ethanol filter_dry->recrystallize characterize Characterize the final product (MP, TLC, IR, NMR, Mass Spec) recrystallize->characterize end End characterize->end

References

Methodological & Application

Application Note and Protocol for the Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, which allows for the efficient coupling of an aryl amine with a heteroaryl halide. This method offers a robust and scalable route to the desired product, which is of significant interest to researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of kinase inhibitors and other therapeutic agents. The core structure, featuring a substituted pyrimidine linked to a benzoic acid moiety, is a common motif in molecules designed to interact with biological targets. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2] This protocol details the synthesis of the title compound from commercially available starting materials, providing a reliable procedure for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 3-aminobenzoic acid with 2-chloro-4,6-dimethylpyrimidine.

Reaction scheme for the synthesis of this compound

Image 1. Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

  • 3-Aminobenzoic acid

  • 2-Chloro-4,6-dimethylpyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Analytical balance

  • pH meter or pH paper

Procedure

  • Reaction Setup:

    • To a dry round-bottom flask, add 3-aminobenzoic acid (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask under the inert atmosphere.

    • Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with 1 M hydrochloric acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Product Characterization:

    • The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar EquivalentsMolecular Weight ( g/mol )Amount (for 10 mmol scale)
3-Aminobenzoic acid1.0137.141.37 g
2-Chloro-4,6-dimethylpyrimidine1.1142.591.57 g
Tris(dibenzylideneacetone)dipalladium(0)0.05915.72458 mg
Xantphos0.1578.68579 mg
Cesium carbonate2.0325.826.52 g
1,4-Dioxane-88.1150 mL
Reaction Temperature --100 °C
Reaction Time --12-24 h

Table 2: Expected Product Characterization Data

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
¹H NMR (DMSO-d₆, 400 MHz) Expected peaks corresponding to aromatic protons of the benzoic acid and pyrimidine rings, the methyl groups on the pyrimidine ring, the amine proton, and the carboxylic acid proton.
¹³C NMR (DMSO-d₆, 100 MHz) Expected peaks for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI) [M+H]⁺ = 244.11
Melting Point To be determined experimentally.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound A 1. Reaction Setup - Add reagents to flask - Establish inert atmosphere B 2. Buchwald-Hartwig Reaction - Heat to 100 °C - Stir for 12-24 h A->B Heat C 3. Work-up - Cool and dilute - Filter and wash B->C Cool D 4. Extraction - Wash with HCl and brine - Dry and concentrate C->D E 5. Purification - Column chromatography or - Recrystallization D->E F 6. Characterization - NMR, MS, Melting Point E->F

Diagram 1. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via a Buchwald-Hartwig amination reaction. The procedure is suitable for laboratory-scale preparation and can be adapted for larger-scale synthesis. The successful synthesis of this compound will enable further research into its potential applications in medicinal chemistry and drug discovery.

References

Experimental Design for In Vitro Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a major class of drug targets.[1][2] In vitro kinase assays are fundamental tools for basic research and drug discovery, enabling the measurement of kinase activity and the evaluation of potential inhibitors.[2] The design and execution of robust and reproducible in vitro kinase assays are crucial for generating high-quality, reliable data.

This document provides a comprehensive guide to the experimental design of in vitro kinase assays. It includes detailed protocols for common assay formats, guidelines for data presentation, and troubleshooting advice.

Key Considerations for In Vitro Kinase Assay Design

Successful in vitro kinase assays require careful optimization of several key parameters to ensure accuracy, sensitivity, and reproducibility. These parameters include the choice of assay format, concentrations of enzyme, substrate, and ATP, buffer composition, and incubation conditions.

Choosing an Assay Format

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The choice of format depends on factors such as the specific kinase and substrate, the desired throughput, and available instrumentation.[3][4]

Common In Vitro Kinase Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) to directly measure the incorporation of phosphate into a substrate.[2][5] They are highly sensitive and can be used with any substrate.[5] However, they involve the handling and disposal of radioactive materials.[2]

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity. They are generally less hazardous than radiometric assays and are amenable to high-throughput screening (HTS).[3][6]

    • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Involves the transfer of energy between a donor and an acceptor fluorophore, which are brought into proximity by the kinase-mediated phosphorylation event.[7]

  • Luminescence-Based Assays: These assays measure light production resulting from a chemical reaction. They are highly sensitive and have a wide dynamic range.[4]

    • ATP Depletion Assays (e.g., Kinase-Glo®): Quantify kinase activity by measuring the amount of ATP remaining in the reaction.[4][8] A decrease in luminescence indicates higher kinase activity.[9]

    • ADP Production Assays (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction.[8] An increase in luminescence is proportional to kinase activity.[8]

Experimental Protocols

The following are detailed protocols for common in vitro kinase assays. It is important to optimize the concentrations of each component for the specific kinase and substrate being investigated.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]-ATP)

This protocol describes a traditional, low-throughput method for measuring kinase activity using radioactive ATP.

Materials:

  • Purified kinase

  • Substrate (protein or peptide)

  • [γ-³²P]-ATP

  • 10X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄, 100 mM MgCl₂)[10]

  • ATP solution

  • Stop solution (e.g., EDTA)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase, substrate, and 1X kinase buffer.

  • Initiate the Reaction: Start the kinase reaction by adding the ATP solution containing a known concentration of [γ-³²P]-ATP. The final ATP concentration should be optimized, often near the Kₘ for ATP.[11]

  • Incubation: Incubate the reaction at an optimal temperature (typically 30°C or room temperature) for a predetermined time.[12][13] This incubation time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.[1]

  • Terminate the Reaction: Stop the reaction by adding an equal volume of stop solution or by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[14]

  • Separate Products: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP using SDS-PAGE.[14]

  • Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled substrate.[12] Quantify the signal intensity to determine the amount of phosphate incorporated.

Protocol 2: Fluorescence-Based Kinase Assay (TR-FRET)

This protocol provides a general workflow for a TR-FRET-based kinase assay, a common format for HTS.

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore

  • 10X Kinase Buffer

  • ATP solution

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

Procedure:

  • Prepare Reagents: Dilute the kinase, biotinylated substrate, and ATP to their optimal concentrations in 1X kinase buffer.

  • Set up the Kinase Reaction: In a 384-well plate, add the kinase and the biotinylated substrate.

  • Initiate the Reaction: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[7]

  • Terminate the Reaction and Add Detection Reagents: Stop the kinase reaction by adding EDTA. Then, add the mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubation for Detection: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for binding of the detection reagents.[7]

  • Read the Plate: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically expressed as the ratio of the acceptor emission to the donor emission.[7]

Protocol 3: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol outlines the steps for the ADP-Glo™ kinase assay, which measures ADP production.

Materials:

  • Purified kinase

  • Substrate

  • 10X Kinase Buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Set up the Kinase Reaction: In a white, opaque 384-well plate, add the kinase, substrate, and ATP in 1X kinase buffer.

  • Incubation: Incubate the reaction at the optimal temperature and time.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes).

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to initiate the luciferase reaction. Incubate for the recommended time (e.g., 30-60 minutes).

  • Read Luminescence: Measure the luminescent signal using a plate luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation

Quantitative data from in vitro kinase assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Kinase Inhibition Data
Compound IDKinase TargetAssay FormatATP Conc. (µM)IC₅₀ (nM)Z'-factor
Inhibitor-AKinase XRadiometric1015.20.85
Inhibitor-AKinase XTR-FRET10089.70.79
Inhibitor-BKinase YADP-Glo™505.60.91
Control-CKinase XRadiometric10>10,0000.85

IC₅₀: The half-maximal inhibitory concentration. Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay.[15]

Table 2: Optimization of Kinase Reaction Conditions
ParameterCondition 1Condition 2Condition 3Optimal Condition
Enzyme Conc. (nM) 15105
Substrate Conc. (µM) 11010010
ATP Conc. (µM) 105010050
Incubation Time (min) 15306030
Temperature (°C) 25303730

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase (RTK)->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factor Transcription Factor ERK->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent Prep Prepare Kinase, Substrate, ATP, and Buffers Assay Setup Dispense Reagents into Assay Plate Reagent Prep->Assay Setup Incubation Incubate at Optimal Temperature and Time Assay Setup->Incubation Reaction Stop Terminate Reaction Incubation->Reaction Stop Detection Reagent Add Detection Reagents Reaction Stop->Detection Reagent Detection Incubation Incubate for Signal Development Detection Reagent->Detection Incubation Plate Reading Read Plate on Appropriate Instrument Detection Incubation->Plate Reading Data Analysis Calculate Results (e.g., % Inhibition, IC50) Plate Reading->Data Analysis Logical_Relationship Kinase Kinase Substrate Substrate Kinase->Substrate ATP ATP Kinase->ATP Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Catalyzes Substrate->Phosphorylated Substrate ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Binds to

References

Purification techniques for aminobenzoic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining aminobenzoic acid compounds of high purity is a critical step in various scientific endeavors, from organic synthesis to pharmaceutical formulation. This document provides detailed application notes and protocols for the most common and effective purification techniques for 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid.

This guide outlines three primary purification methods: recrystallization, acid-base extraction, and column chromatography. Each method is presented with detailed protocols, data on expected outcomes, and troubleshooting guidance to enable researchers to select and perform the most suitable technique for their specific needs.

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

Solvent Selection: A Critical First Step

The choice of solvent is paramount for a successful recrystallization. The ideal solvent should:

  • Dissolve the aminobenzoic acid isomer completely when hot.

  • Dissolve the aminobenzoic acid isomer poorly when cold.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Not react with the aminobenzoic acid.

  • Be volatile enough to be easily removed from the purified crystals.

The following table summarizes the solubility of aminobenzoic acid isomers in various common laboratory solvents to guide solvent selection.

Solvent2-Aminobenzoic Acid ( g/100 g)3-Aminobenzoic Acid ( g/100 g)4-Aminobenzoic Acid ( g/100 g)
Water0.52 (25 °C)[1], 48.72 (100 °C)[1]0.59 (15 °C)[2], Soluble in boiling water[2][3]0.54 (25 °C)[4], 1.11 (in 90 mL boiling water)[4]
EthanolVery Soluble (78 °C)[1]3.69 (12.5 °C)[5], Soluble in hot alcohol[2][3]12.5 (in 100 mL)[6]
Diethyl Ether16 (6.8 °C)[1]Soluble[3]1.67 (in 100 mL)[6]
Acetone-Soluble[2][3]-
ChloroformVery Soluble (60 °C)[1]Soluble in hot chloroform[2][3]-
Benzene1.8 (11.4 °C)[1]0.014 (25 °C)[5]Slightly soluble[6]
Ethyl Acetate11.9 (10 °C)[1]-Soluble[6]

Note: Solubility data can vary slightly depending on the source and experimental conditions.

Based on the data, water and ethanol, or a mixture of the two, are often good starting points for the recrystallization of aminobenzoic acids.

Experimental Protocol: Recrystallization of 4-Aminobenzoic Acid

This protocol provides a general procedure for the recrystallization of 4-aminobenzoic acid. It can be adapted for the other isomers based on their solubility characteristics.

Materials:

  • Crude 4-aminobenzoic acid

  • Selected recrystallization solvent (e.g., water or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-aminobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent incrementally until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Expected Yield and Purity

The recovery and purity of the recrystallized product will depend on the initial purity of the crude material and the careful execution of the protocol. A successful recrystallization can significantly improve the purity of the compound. While specific yields can vary, a typical recovery for a single recrystallization is in the range of 70-90%. The purity of the final product should be assessed by techniques such as melting point determination or HPLC analysis.

Recrystallization_Workflow start Crude Aminobenzoic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal If colored cool Slow Cooling to Room Temperature dissolve->cool If not colored hot_filtration Hot Gravity Filtration (If charcoal or solids present) charcoal->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Aminobenzoic Acid dry->end

Recrystallization Workflow

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Aminobenzoic acids are amphoteric, meaning they have both an acidic carboxylic acid group and a basic amino group. This property allows for their selective extraction from a mixture containing neutral, acidic, or basic impurities.

The principle involves converting the aminobenzoic acid into its water-soluble salt form by reacting it with an acid or a base. The aqueous layer containing the salt is then separated from the organic layer containing the impurities. The pH of the aqueous layer is then adjusted to regenerate the neutral, water-insoluble aminobenzoic acid, which can be collected by filtration.

Experimental Protocol: Acid-Base Extraction of 4-Aminobenzoic Acid from a Neutral Impurity

This protocol describes the separation of 4-aminobenzoic acid from a neutral impurity.

Materials:

  • Mixture of 4-aminobenzoic acid and a neutral impurity

  • Diethyl ether (or other suitable organic solvent)

  • 3 M Hydrochloric acid (HCl) solution

  • 3 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the mixture of 4-aminobenzoic acid and the neutral impurity in diethyl ether in a separatory funnel.

  • Extraction of the Amine: Add 3 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The protonated 4-aminobenzoic acid will move into the aqueous (bottom) layer as its hydrochloride salt.

  • Separation: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with a fresh portion of 3 M HCl to ensure complete removal of the aminobenzoic acid. Combine the aqueous extracts. The organic layer now contains the neutral impurity.

  • Isolation of the Neutral Impurity: Wash the organic layer with a saturated brine solution to remove any residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the neutral impurity.

  • Regeneration of Aminobenzoic Acid: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3 M NaOH while stirring until the solution is basic (check with pH paper). The 4-aminobenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated 4-aminobenzoic acid by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold water and dry them thoroughly.

Expected Yield and Purity

Acid-base extraction is a highly effective method for separating acidic and basic compounds from neutral impurities. Recoveries for this method are typically high, often exceeding 90%.[7][8] The purity of the recovered aminobenzoic acid is generally good, but it can be further improved by a subsequent recrystallization.

AcidBase_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Organic Phase Workup cluster_2 Aqueous Phase Workup start Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid shake Shake and Separate Layers add_acid->shake organic_layer Organic Layer (Neutral Impurity) shake->organic_layer aqueous_layer Aqueous Layer (Protonated Aminobenzoic Acid) shake->aqueous_layer wash_org Wash with Brine organic_layer->wash_org add_base Add Aqueous Base (e.g., NaOH) to precipitate aqueous_layer->add_base dry_org Dry with Na2SO4 wash_org->dry_org evaporate Evaporate Solvent dry_org->evaporate neutral_product Neutral Impurity evaporate->neutral_product filter Vacuum Filtration add_base->filter wash_dry Wash and Dry filter->wash_dry amino_product Pure Aminobenzoic Acid wash_dry->amino_product

Acid-Base Extraction Workflow

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For aminobenzoic acids, which are polar compounds, normal-phase chromatography using a polar stationary phase like silica gel is often employed. The separation is achieved by eluting the mixture through the column with a mobile phase of appropriate polarity.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of aminobenzoic acids. Its polar surface interacts with the polar functional groups of the aminobenzoic acid molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent is optimized to achieve good separation. A good starting point is often a 7:3 to 9:1 mixture of the non-polar to polar solvent, with the polarity gradually increased if necessary. Thin-layer chromatography (TLC) is an invaluable tool for determining the optimal solvent system before running the column.

Experimental Protocol: Column Chromatography of an Aminobenzoic Acid Isomer

This protocol provides a general procedure for the purification of an aminobenzoic acid isomer using column chromatography.

Materials:

  • Crude aminobenzoic acid

  • Silica gel (for column chromatography)

  • Selected eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude aminobenzoic acid in a minimum amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Monitor the composition of the fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure aminobenzoic acid. Remove the solvent using a rotary evaporator to obtain the purified product.

Expected Yield and Purity

Column chromatography can provide very high purity, often exceeding 99%. However, the yield can be lower than recrystallization or extraction due to potential losses on the column. A typical recovery from column chromatography can range from 60% to 85%, depending on the difficulty of the separation and the skill of the operator.

Column_Chromatography_Workflow start Crude Aminobenzoic Acid prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Aminobenzoic Acid evaporate->end

Column Chromatography Workflow

Comparative Analysis of Purification Techniques

The choice of purification method depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the purification, and available resources. The following table provides a general comparison of the three techniques.

FeatureRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential solubilityDifferential acid/base propertiesDifferential adsorption
Typical Purity Good to ExcellentGoodExcellent
Typical Yield 70-90%>90%[7][8]60-85%
Scale Milligrams to kilogramsMilligrams to kilogramsMicrograms to grams
Speed ModerateFastSlow
Cost LowLowModerate to High
Best For Removing small amounts of impurities from a solidSeparating acidic/basic compounds from neutral onesSeparating complex mixtures or achieving very high purity

Purity Assessment

After purification, it is essential to assess the purity of the aminobenzoic acid. Common analytical techniques for this purpose include:

  • Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity. The area of the peak can be used to quantify the purity.

By following these detailed protocols and considering the comparative data, researchers can confidently select and execute the most appropriate purification strategy for their aminobenzoic acid compounds, ensuring the high quality of their starting materials for subsequent research and development activities.

References

Characterizing Small Molecule Inhibitors: A Guide to Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three essential analytical methods used to characterize small molecule inhibitors: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the binding characteristics and mechanism of action of small molecule inhibitors is a critical step in the drug discovery and development pipeline. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering invaluable insights into the interaction between an inhibitor and its target protein.

Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] It is widely used in drug discovery to determine the kinetics (association and dissociation rates) and affinity of small molecule inhibitors binding to a target protein immobilized on a sensor surface.[2][3][4] The interaction is measured in Resonance Units (RU), which are proportional to the change in mass on the sensor surface as the inhibitor (analyte) flows over the immobilized protein (ligand).[5] This technique is particularly valuable for its ability to provide detailed kinetic information, which can help in optimizing the efficacy and duration of action of a drug candidate.[5]

Quantitative Data Summary:

ParameterSymbolUnitDescriptionTypical Range for Small Molecule Inhibitors
Association Rate Constantk_on (k_a)M⁻¹s⁻¹The rate at which the inhibitor binds to the target protein.10³ - 10⁷
Dissociation Rate Constantk_off (k_d)s⁻¹The rate at which the inhibitor-target complex dissociates.10⁻⁵ - 10⁻¹
Equilibrium Dissociation ConstantK_DM (molar)The measure of binding affinity; the concentration of inhibitor at which half of the target protein is occupied at equilibrium. Calculated as k_off / k_on.nM - µM

Experimental Protocol:

1. Materials:

  • SPR instrument (e.g., Biacore, Reichert)
  • Sensor chip (e.g., CM5, SA)[3]
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
  • Running buffer (e.g., HBS-EP+)
  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
  • Purified target protein (ligand)
  • Small molecule inhibitor (analyte)
  • Activation reagents (e.g., EDC/NHS) for amine coupling

2. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.
  • Activate the sensor surface using a fresh mixture of EDC and NHS.
  • Inject the purified target protein diluted in immobilization buffer to achieve the desired immobilization level (typically 1000-5000 RU for small molecule analysis).[3]
  • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

3. Analyte Interaction Analysis:

  • Prepare a series of dilutions of the small molecule inhibitor in running buffer. It is crucial to have a blank (buffer only) and a range of concentrations that bracket the expected K_D.
  • Inject the inhibitor solutions over the immobilized ligand surface at a constant flow rate.[5]
  • Monitor the association phase in real-time as the inhibitor binds to the target.[5]
  • Replace the inhibitor solution with running buffer to monitor the dissociation phase.[5]
  • After each cycle, inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection. Ensure the regeneration step does not denature the immobilized protein.

4. Data Analysis:

  • Subtract the reference surface signal and the blank injection signal from the raw data to correct for bulk refractive index changes and non-specific binding.
  • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.[4]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Buffers Immobilization Immobilize Target Protein Prep_Buffer->Immobilization Prep_Samples Prepare Protein & Inhibitor Prep_Samples->Immobilization Interaction Inject Inhibitor Series Immobilization->Interaction Ready Surface Regeneration Regenerate Surface Interaction->Regeneration Data_Processing Data Processing & Correction Interaction->Data_Processing Regeneration->Interaction Next Cycle Model_Fitting Fit to Binding Model Data_Processing->Model_Fitting Determine_Parameters Determine kon, koff, KD Model_Fitting->Determine_Parameters

Caption: Workflow for SPR analysis of small molecule inhibitors.

Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[6] ITC is considered the gold standard for characterizing binding interactions as it measures the interaction in solution under constant temperature.[7] The data generated provides a complete thermodynamic profile of the binding event, which is crucial for understanding the driving forces behind the interaction and for guiding lead optimization in drug discovery.[8]

Quantitative Data Summary:

ParameterSymbolUnitDescription
Stoichiometryn-The molar ratio of inhibitor to target protein in the complex.
Association ConstantK_AM⁻¹The measure of binding affinity; the reciprocal of the dissociation constant (K_D).
Dissociation ConstantK_DM (molar)The measure of binding affinity; the concentration of inhibitor at which half of the target protein is occupied at equilibrium.
Enthalpy of BindingΔHkcal/mol or kJ/molThe heat change upon binding. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.
Entropy of BindingΔScal/mol·K or J/mol·KThe change in the randomness of the system upon binding.
Gibbs Free Energy of BindingΔGkcal/mol or kJ/molThe overall energy change of the binding reaction, calculated from ΔG = ΔH - TΔS = -RTln(K_A).

Experimental Protocol:

1. Materials:

  • Isothermal Titration Calorimeter
  • Purified target protein
  • Small molecule inhibitor
  • ITC buffer (e.g., PBS or Tris buffer, pH 7.4)
  • Degasser

2. Sample Preparation:

  • Prepare a sufficient volume of ITC buffer for protein dialysis/desalting, inhibitor dilution, and for use as the reference solution.
  • Dialyze or desalt the purified target protein into the ITC buffer to ensure a precise buffer match between the protein and inhibitor solutions.
  • Prepare a concentrated stock solution of the inhibitor, preferably in the same ITC buffer. If DMSO is required to dissolve the inhibitor, ensure the final DMSO concentration is identical in both the protein and inhibitor solutions to minimize heats of dilution.[6]
  • Thoroughly degas all solutions (protein, inhibitor, and buffer) before loading into the ITC instrument to prevent air bubbles.[6]

3. ITC Experiment Setup:

  • Clean the sample cell and injection syringe thoroughly according to the manufacturer's instructions.
  • Set the experimental temperature (e.g., 25 °C).[6]
  • Load the target protein solution into the sample cell, avoiding the introduction of bubbles.[6]
  • Load the inhibitor solution into the injection syringe.[6]
  • Place the syringe into the instrument and allow the system to equilibrate thermally.

4. Titration:

  • Set the injection parameters, including the injection volume (e.g., 2 µL per injection), spacing between injections (e.g., 150-180 seconds), and the number of injections (e.g., 19-25 injections) to ensure saturation of the binding isotherm.[6]
  • Perform a small initial injection (e.g., 0.4 µL) which is typically discarded during data analysis.[6]
  • Initiate the titration.

5. Control Experiment:

  • To account for the heat of dilution, perform a control titration by injecting the inhibitor solution into the ITC buffer alone under the same experimental conditions.[6]

6. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change for each injection.
  • Subtract the heat of dilution from the control experiment.[6]
  • Plot the corrected heat changes against the molar ratio of inhibitor to target protein.
  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software to determine n, K_A (and thus K_D), and ΔH.[6]
  • Calculate ΔG and ΔS from the determined parameters.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Buffer Prepare & Degas Buffer Load_Samples Load Protein & Inhibitor Prep_Buffer->Load_Samples Prep_Protein Prepare & Degas Protein Prep_Protein->Load_Samples Prep_Inhibitor Prepare & Degas Inhibitor Prep_Inhibitor->Load_Samples Titration Perform Titration Load_Samples->Titration Data_Integration Integrate Raw Data Titration->Data_Integration Control_Titration Perform Control Titration Data_Correction Correct for Heat of Dilution Control_Titration->Data_Correction Data_Integration->Data_Correction Model_Fitting Fit to Binding Isotherm Data_Correction->Model_Fitting Determine_Parameters Determine n, KD, ΔH, ΔS, ΔG Model_Fitting->Determine_Parameters

Caption: Workflow for ITC analysis of small molecule inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition

Application Note:

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique used to detect and quantify substances such as proteins, antibodies, and antigens.[9][10][11] In the context of small molecule inhibitor characterization, a competition or inhibition ELISA is often employed.[12] This format measures the ability of a small molecule to inhibit the binding of a detection antibody to its target antigen.[12] The signal generated is inversely proportional to the concentration of the inhibitor, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). ELISA is a high-throughput and cost-effective method for screening large compound libraries and for initial characterization of inhibitor potency.

Quantitative Data Summary:

ParameterSymbolUnitDescription
Half-maximal Inhibitory ConcentrationIC50M (molar)The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocol (Competition ELISA):

1. Materials:

  • 96-well microtiter plates[9]
  • Purified target antigen
  • Primary antibody specific to the target antigen
  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
  • Small molecule inhibitor
  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Blocking buffer (e.g., 1% BSA in PBS)
  • Substrate solution (e.g., TMB)[9]
  • Stop solution (e.g., 2N H₂SO₄)
  • Plate reader

2. Plate Coating:

  • Dilute the purified target antigen to a concentration of 1-10 µg/mL in coating buffer.[13]
  • Add 100 µL of the antigen solution to each well of the microtiter plate.
  • Incubate overnight at 4°C or for 2 hours at 37°C.[13]
  • Wash the plate 3 times with wash buffer.[13]

3. Blocking:

  • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
  • Incubate for 1-2 hours at room temperature or 37°C.
  • Wash the plate 3 times with wash buffer.

4. Competition/Inhibition:

  • Prepare serial dilutions of the small molecule inhibitor.
  • In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the inhibitor for 30-60 minutes.
  • Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the coated and blocked plate.
  • Include positive controls (primary antibody without inhibitor) and negative controls (no primary antibody).
  • Incubate for 1-2 hours at room temperature or 37°C.
  • Wash the plate 4 times with wash buffer.

5. Detection:

  • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
  • Incubate for 1 hour at room temperature or 37°C.
  • Wash the plate 5 times with wash buffer.

6. Signal Development:

  • Add 100 µL of the substrate solution to each well.
  • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
  • Add 50 µL of stop solution to each well to stop the reaction.

7. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
  • Subtract the background absorbance (negative control).
  • Plot the absorbance as a function of the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow:

ELISA_Workflow cluster_prep Preparation cluster_inhibition Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis Coat_Plate Coat Plate with Antigen Block_Plate Block Plate Coat_Plate->Block_Plate Add_to_Plate Add Mixture to Plate Block_Plate->Add_to_Plate Inhibitor_Incubation Pre-incubate Antibody with Inhibitor Inhibitor_Incubation->Add_to_Plate Add_Secondary_Ab Add Secondary Antibody Add_to_Plate->Add_Secondary_Ab Add_Substrate Add Substrate & Stop Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Plot_Curve Plot Dose-Response Curve Read_Absorbance->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Activates Inhibitor Small Molecule Inhibitor Inhibitor->Kinase Inhibits Ligand Ligand Ligand->Receptor Binds

References

The Versatility of Aminobenzoic Acids: Essential Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzoic acids are a cornerstone in the field of organic synthesis, prized for their structural versatility and their role as precursors to a vast array of biologically active molecules and functional materials. Their unique scaffold, featuring both an amino and a carboxylic acid group attached to a benzene ring, allows for diverse chemical modifications, making them indispensable building blocks in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of aminobenzoic acids in the synthesis of high-value compounds.

Application Notes

The strategic importance of aminobenzoic acids stems from their ability to undergo a wide range of chemical transformations at three key positions: the amino group, the carboxylic acid group, and the aromatic ring. This trifecta of reactivity allows for the construction of complex molecular architectures with tailored properties.

Key Applications in Drug Discovery and Development:

  • Local Anesthetics: Para-aminobenzoic acid (PABA) is a well-known precursor to widely used local anesthetics like benzocaine and procaine.[1] The synthesis typically involves the esterification of the carboxylic acid group.

  • Antimicrobial Agents: The PABA scaffold is crucial in the development of sulfonamide antibacterial drugs, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[2] Furthermore, Schiff bases and other derivatives of aminobenzoic acids have demonstrated significant antibacterial and antifungal properties.[1]

  • Anticancer and Anti-inflammatory Agents: The structural motif of aminobenzoic acid is found in numerous compounds with cytotoxic and anti-inflammatory activities.[3] These derivatives can be designed to interact with specific biological targets, such as enzymes and receptors involved in cancer progression and inflammation.

  • Synthesis of Heterocyclic Compounds: Aminobenzoic acids are valuable starting materials for the synthesis of a diverse range of heterocyclic compounds, including quinazolines, triazoles, and benzimidazoles, many of which exhibit potent pharmacological activities.[2]

Logical Relationship of Synthetic Strategies

The synthetic utility of aminobenzoic acids can be visualized as a branching pathway, where the initial scaffold can be diversified through a series of key reactions.

G cluster_products Derivative Classes A Aminobenzoic Acid B Esterification (e.g., Fischer) A->B C Amide Coupling A->C D Schiff Base Formation A->D E Ring Modification (e.g., Halogenation) A->E P1 Esters (e.g., Benzocaine) B->P1 P2 Amides C->P2 P3 Schiff Bases D->P3 F Heterocycle Synthesis E->F P4 Functionalized Scaffolds E->P4 P5 Bioactive Heterocycles F->P5

Caption: Synthetic pathways from aminobenzoic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives of aminobenzoic acids.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes the synthesis of the local anesthetic benzocaine from p-aminobenzoic acid and ethanol using an acid catalyst.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Aminobenzoic Acid (PABA)137.141.2 g0.0087
Absolute Ethanol46.0712.0 mL0.205
Concentrated Sulfuric Acid98.081.0 mL0.018
10% Sodium Carbonate Solution105.99~10 mL-
Ice Water18.0230 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Swirl the flask to dissolve the solid.

  • In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution using a glass pipette. A significant amount of precipitate will form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[4]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[4]

  • While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding the carbonate solution until the fizzing ceases and the pH of the solution is approximately 8.[4]

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of ice-cold water to remove any remaining salts.[4]

  • Dry the product on a watch glass or in a desiccator.

  • Determine the mass of the dried product and calculate the percent yield. A typical yield is around 80-90%.

Expected Results:

  • Appearance: White crystalline solid.

  • Melting Point: 88-90 °C.

  • ¹H NMR (CDCl₃, ppm): δ 7.88 (d, 2H), 6.65 (d, 2H), 4.33 (q, 2H), 4.05 (br s, 2H), 1.37 (t, 3H).

  • IR (KBr, cm⁻¹): 3420, 3340, 3220, 1680, 1600, 1310, 1280, 1170, 840, 770.

Protocol 2: Synthesis of Schiff Bases from 4-Aminobenzoic Acid

This protocol outlines the general procedure for the synthesis of Schiff bases by reacting 4-aminobenzoic acid with various aldehydes.[1]

General Experimental Workflow

G A Dissolve 4-Aminobenzoic Acid in Methanol B Add Aldehyde A->B C Reflux Reaction Mixture (3 hours) B->C D Stir at Room Temperature (12 hours) C->D E Cool to -20 °C (1 hour) D->E F Filter Precipitate E->F G Wash with Cold Diethyl Ether F->G H Recrystallize from Methanol (if necessary) G->H I Pure Schiff Base Product H->I

Caption: Workflow for Schiff base synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic Acid137.14137.1 mg1 mmol
Appropriate AldehydeVaries-1.1 mmol
Methanol32.047 mL-
Diethyl Ether (cold)74.12As needed-

Procedure:

  • Dissolve 137.1 mg (1 mmol) of 4-aminobenzoic acid in 7 mL of methanol in a round-bottom flask.

  • Add 1.1 mmol of the desired aldehyde to the solution in one portion.[1]

  • Heat the reaction mixture under reflux for 3 hours.[1]

  • Allow the mixture to cool to room temperature and continue stirring for 12 hours.[1]

  • Store the reaction mixture at -20 °C for 1 hour to facilitate precipitation.

  • Filter the resulting precipitate and wash it thoroughly with cold diethyl ether.

  • If necessary, recrystallize the product from methanol to obtain the pure Schiff base.

Quantitative Data for Representative Schiff Base Derivatives: [1]

AldehydeProductYield (%)Melting Point (°C)
Salicylaldehyde4-[(2-Hydroxybenzylidene)amino]benzoic acid92265.5–268
5-Fluorosalicylaldehyde4-[(5-Fluoro-2-hydroxybenzylidene)amino]benzoic acid90277–278.5
5-Chlorosalicylaldehyde4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid91302.5–304

Spectroscopic Data for 4-[(2-Hydroxybenzylidene)amino]benzoic acid: [1]

  • ¹H NMR (500 MHz, DMSO-d₆, ppm): δ 12.95 (1H, s, COOH), 12.71 (1H, s, OH), 8.99 (1H, s, CH=N), 8.03–7.99 (2H, m, Ar-H), 7.69 (1H, dd, Ar-H), 7.51–7.42 (3H, m, Ar-H), 7.02–6.96 (2H, m, Ar-H).

  • ¹³C NMR (126 MHz, DMSO-d₆, ppm): δ 167.06, 164.99, 160.49, 152.34, 134.02, 132.80, 130.92, 128.11, 121.71, 121.22, 119.50, 115.88.

  • IR (cm⁻¹): 1690 (C=O), 1608 (C=N).

Protocol 3: Amide Coupling of 4-Amino-3-bromobenzoic Acid

This protocol describes the synthesis of an amide derivative, a key step in the preparation of selective covalent Janus Kinase 3 (JAK3) inhibitors.[5]

Signaling Pathway Context: JAK-STAT Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. Covalent inhibitors targeting specific JAK isoforms, such as JAK3, offer a promising therapeutic strategy.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Covalent JAK3 Inhibitor (derived from 4-amino-3-bromobenzoic acid) Inhibitor->JAK Covalent Inhibition of Cys909

Caption: Inhibition of the JAK-STAT pathway.

Materials and Reagents:

  • 4-Amino-3-bromobenzoic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Amine with acrylamide moiety

  • DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-3-bromobenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine containing the acrylamide moiety (1.1 eq) to the reaction mixture.[5]

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired covalent JAK3 inhibitor precursor.[5]

These protocols represent a snapshot of the extensive utility of aminobenzoic acids in synthesis. The ability to fine-tune the electronic and steric properties of the resulting molecules through derivatization makes them a powerful tool in the hands of researchers and drug development professionals.

References

Application Notes and Protocols for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. These guidelines are intended to ensure the stability and consistent performance of the compound in various experimental settings. The protocols outlined are based on best practices for handling aromatic carboxylic acids and similar small molecules in a research and drug development context.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Appearance Solid (form may vary)

Health and Safety

Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Preparation of Stock Solutions

The following protocol describes a general procedure for preparing a stock solution of this compound. The choice of solvent and concentration may need to be optimized based on specific experimental requirements.

Recommended Solvents

For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of many small organic molecules. For other applications, other organic solvents may be suitable, but their compatibility with the downstream assay must be verified.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing the Compound:

    • Accurately weigh a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.43 mg of the compound.

    • Use a calibrated analytical balance for accurate measurement.

  • Dissolving the Compound:

    • Transfer the weighed compound into a sterile microcentrifuge tube or a vial.

    • Add the calculated volume of high-purity, anhydrous DMSO. For 2.43 mg to make a 10 mM solution, add 1 mL of DMSO.

    • To facilitate dissolution, vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all solid has completely dissolved.

  • Sterilization (Optional):

    • If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Add DMSO & Dissolve weigh->dissolve Transfer to tube vortex 3. Vortex/Sonicate dissolve->vortex check 4. Visual Check for Dissolution vortex->check check->vortex If not dissolved store 5. Aliquot & Store check->store If fully dissolved

Caption: Workflow for preparing a stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

Storage ConditionRecommendation
Stock Solution (in DMSO) Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[1] For longer-term storage, -80°C is recommended.
Solid Compound Store at room temperature or as specified by the supplier, protected from light and moisture.

Note: While many compounds are stable in DMSO at -20°C for up to 3 months, it is good practice to monitor for any precipitation upon thawing.[1] If precipitate is observed, warm the vial to 37°C and vortex until the solid is fully redissolved before use.

Working Solutions

Protocol for Preparing a Working Solution
  • Thaw a single aliquot of the stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium for your experiment.

  • It is common for compounds dissolved in a DMSO stock solution to precipitate when diluted into an aqueous medium.[1] If this occurs, vortexing, sonicating, or gentle warming may help to redissolve the precipitate.[1]

  • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Signaling Pathway of Dilution

G cluster_dilution Preparation of Working Solution stock Stock Solution (e.g., 10 mM in DMSO) working Working Solution (e.g., 10 µM) stock->working Dilute buffer Aqueous Buffer or Medium buffer->working Diluent

Caption: Process of diluting a stock solution.

Quality Control

To ensure the accuracy of experimental results, it is recommended to:

  • Regularly check the purity of the solid compound, especially if it has been stored for a long time.

  • For critical applications, the concentration of the stock solution can be verified using analytical methods such as HPLC-UV.

  • Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental samples) in your assays to account for any effects of the solvent.

References

The Versatility of Aminopyrimidines in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of targeted therapeutics. Its inherent ability to form key hydrogen bond interactions with protein targets, particularly kinases, has led to the development of numerous successful drugs for a range of diseases, most notably in oncology. This application note provides a comprehensive overview of the role of aminopyrimidines in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Key Applications of Aminopyrimidine Derivatives

Aminopyrimidine derivatives have been successfully employed as inhibitors of various key protein targets implicated in disease pathogenesis. Their chemical tractability allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

The aminopyrimidine core is a well-established pharmacophore for kinase inhibitors, acting as a hinge-binder that mimics the adenine moiety of ATP.[1][2] This has led to the development of potent inhibitors for a variety of kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Aminopyrimidine-based compounds have been designed to target both wild-type and mutant forms of EGFR, overcoming drug resistance.[3]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. Aminopyrimidine derivatives have shown potent inhibition of JAK family members.

  • Lymphocyte-specific protein tyrosine kinase (Lck) Inhibitors: Lck is a critical signaling molecule in T-cells, and its selective inhibition presents a therapeutic strategy for autoimmune and inflammatory diseases.[4]

Beta-Secretase 1 (BACE1) Inhibition

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Novel aminopyrimidine derivatives have been designed and optimized as potent BACE1 inhibitors with blood-brain barrier permeability.[5]

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with certain cancers and drug toxicities.[6][7] Aminopyrimidine compounds have been identified as potent inhibitors of this enzyme, presenting a potential therapeutic avenue.[8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected aminopyrimidine derivatives against their respective targets.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
A12 EGFR L858R/T790M4.0Kinase Assay[3]
A12 EGFR WT170.0Kinase Assay[3]
SL10 JAK212.7Kinase Assay[5]
SL35 JAK221.7Kinase Assay[5]
Ruxolitinib JAK228.8Kinase Assay[5]
Compound 45a PLK-11.8Kinase Assay[7]

Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against BACE1

Compound IDIC50 (µM)Assay TypeReference
Lead Compound 1 37.4FRET Assay[5]
Optimized Compound 13g 1.4FRET Assay[5]

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against β-Glucuronidase

Compound IDIC50 (µM)StandardStandard IC50 (µM)Reference
Compound 24 2.8 ± 0.10D-saccharic acid 1,4-lactone45.75 ± 2.16[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of aminopyrimidine-based compounds.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).

  • Heat the reaction mixture at 80-90 °C under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified 2-aminopyrimidine derivative.[9]

  • Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a high-throughput method for measuring the inhibitory activity of compounds against a specific kinase.[1]

Materials:

  • Kinase enzyme

  • Biotinylated substrate peptide

  • Test aminopyrimidine compound (at various concentrations)

  • ATP

  • Kinase buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • EDTA-containing stop solution

  • 384-well low volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Prepare a reaction mixture in a microplate well containing the kinase, the biotinylated substrate peptide, and the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1]

  • Stop the reaction by adding the EDTA-containing stop solution.

  • Add the detection reagents: europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopyrimidine test compound (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).[1] Include untreated cells as a control.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][10]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by aminopyrimidine inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidines.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR ITAMs ITAMs TCR->ITAMs CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization T_Cell_Activation T-Cell Activation Ca_Mobilization->T_Cell_Activation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->Lck

Caption: Lck signaling pathway in T-cell activation and its inhibition.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression translocates to Nucleus Nucleus Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->JAK

Caption: The JAK-STAT signaling pathway and its inhibition by aminopyrimidines.

Experimental_Workflow Synthesis Synthesis of Aminopyrimidine Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., HTRF Kinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Hit_Identification->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for the discovery of aminopyrimidine-based drug candidates.

Conclusion

Aminopyrimidines continue to be a cornerstone in the field of medicinal chemistry, providing a versatile and effective scaffold for the development of targeted therapies. The ability to systematically modify the core structure allows for the optimization of drug-like properties, leading to potent and selective inhibitors for a wide range of clinically relevant targets. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel aminopyrimidine-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAAr). The Buchwald-Hartwig approach typically involves the palladium-catalyzed cross-coupling of 3-aminobenzoic acid with a 2-halo-4,6-dimethylpyrimidine. The SNAAr reaction involves the direct reaction of 3-aminobenzoic acid with 2-chloro-4,6-dimethylpyrimidine, often under basic conditions.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Inactivity: In Buchwald-Hartwig reactions, the palladium catalyst and phosphine ligand can degrade due to exposure to air or moisture.

  • Incorrect Base Selection: The choice and strength of the base are critical for both reaction types. An inappropriate base can lead to incomplete deprotonation or side reactions.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal catalyst turnover and to overcome the activation energy barrier without promoting side product formation.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and solubility of reactants.

  • Purity of Starting Materials: Impurities in the starting materials, such as water or other nucleophiles, can interfere with the reaction.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?

A3: Side product formation often arises from competing reactions. To enhance selectivity:

  • For Buchwald-Hartwig: Consider using a more sterically hindered phosphine ligand to favor the desired coupling. Lowering the reaction temperature may also reduce the rate of side reactions.

  • For SNAAr: Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the chloropyrimidine. The choice of a non-nucleophilic base can also be beneficial.

  • General: Confirm the purity of your starting materials. An excess of one reactant may also lead to side products.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring reaction progress. A small aliquot of the reaction mixture can be taken at regular intervals to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Buchwald-Hartwig)Use a fresh catalyst and ligand, and ensure they are handled under an inert atmosphere (e.g., in a glovebox).
Incorrect baseScreen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). The strength and solubility of the base are crucial.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments while monitoring for product formation and decomposition.
Formation of Dark, Tarry Substance Reaction temperature is too highReduce the reaction temperature. Consider a solvent with a lower boiling point if necessary.
Air sensitivityEnsure the reaction is performed under an inert atmosphere (N2 or Ar).
Incomplete Consumption of Starting Material Insufficient reaction timeAllow the reaction to run for a longer period, monitoring by TLC or HPLC until the starting material is consumed.
Catalyst deactivationAdd a fresh portion of the catalyst and ligand to the reaction mixture.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solventUse a different solvent for extraction or consider precipitation/crystallization techniques.
Emulsion formation during aqueous workupAdd a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox, add 3-aminobenzoic acid (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., toluene, dioxane) and a base (e.g., NaOtBu, 2.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAAr)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a reaction vessel, add 3-aminobenzoic acid (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.2 eq), and a base (e.g., K2CO3, 2.5 eq).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMSO).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water. Adjust the pH to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Data Tables

Table 1: Effect of Different Bases on Yield (Buchwald-Hartwig Amination)

Base Solvent Temperature (°C) Yield (%)
NaOtBuToluene10085
K3PO4Dioxane11078
Cs2CO3Dioxane11092
K2CO3Toluene10065

Table 2: Effect of Different Ligands on Yield (Buchwald-Hartwig Amination)

Ligand Catalyst Temperature (°C) Yield (%)
XantphosPd2(dba)310090
BINAPPd(OAc)210082
DavePhosPd2(dba)310088
dppfPd(OAc)210075

Diagrams

logical_troubleshooting_flow start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions buchwald_path Buchwald-Hartwig Specifics check_conditions->buchwald_path snaar_path SNAAr Specifics check_conditions->snaar_path check_catalyst Verify Catalyst/Ligand Activity buchwald_path->check_catalyst check_base_bw Screen Different Bases (e.g., Cs2CO3, NaOtBu) buchwald_path->check_base_bw check_base_snaar Ensure Base is Strong/ Non-nucleophilic Enough snaar_path->check_base_snaar check_solvent Test Alternative Solvents check_catalyst->check_solvent success Improved Yield check_base_bw->success check_base_snaar->success check_solvent->success

Caption: A flowchart for troubleshooting low yield in the synthesis.

experimental_workflow cluster_buchwald Buchwald-Hartwig Amination cluster_snaar SNAAr bw_setup 1. Setup Under Inert Gas: - 3-Aminobenzoic Acid - 2-Chloro-4,6-dimethylpyrimidine - Pd Catalyst & Ligand bw_add 2. Add Anhydrous Solvent & Base (e.g., Cs2CO3) bw_setup->bw_add bw_react 3. Heat Reaction (e.g., 100-110°C) bw_add->bw_react bw_workup 4. Aqueous Workup bw_react->bw_workup bw_purify 5. Purification (Chromatography) bw_workup->bw_purify sn_setup 1. Combine Reagents: - 3-Aminobenzoic Acid - 2-Chloro-4,6-dimethylpyrimidine - Base (e.g., K2CO3) sn_add 2. Add Polar Aprotic Solvent (e.g., DMF) sn_setup->sn_add sn_react 3. Heat Reaction (e.g., 120-150°C) sn_add->sn_react sn_workup 4. Precipitate in Water sn_react->sn_workup sn_purify 5. Purification (Recrystallization) sn_workup->sn_purify

Caption: A comparison of the experimental workflows for the two main synthetic routes.

Technical Support Center: Troubleshooting Pyrimidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your synthetic strategies.

Troubleshooting Guide

This guide is structured to address the most common and challenging issues in pyrimidine synthesis. Each section details the problem, explores its probable causes rooted in reaction mechanisms, and provides actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Consistently low or negligible yields are a frequent frustration in heterocyclic synthesis.[1] A systematic approach to diagnosing the root cause is crucial for efficient problem-solving.[1]

Potential Causes & Solutions

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that significantly influence reaction outcomes.[1][2]

    • Temperature: Many pyrimidine syntheses are temperature-sensitive. For instance, some Biginelli reactions show optimal results at 100°C, while higher or lower temperatures can favor side reactions.[2] The Pinner reaction, on the other hand, may require low temperatures to prevent the decomposition of the thermally unstable Pinner salt intermediate.[3][4]

      • Actionable Advice: Screen a range of temperatures to find the optimal point for your specific substrates. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the temperature at which product formation is maximized and byproduct formation is minimized.[2][5]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may cause product degradation.[2]

      • Actionable Advice: Set up a time-course study, taking aliquots from the reaction mixture at regular intervals and analyzing them by TLC or LC-MS to determine the point of maximum product accumulation.[5]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as inhibitors or participate in unwanted side reactions.[1][6]

    • Actionable Advice: Always use reagents of high purity.[5][6] Ensure solvents are anhydrous, especially for moisture-sensitive reactions like the Pinner synthesis, where water can hydrolyze key intermediates.[3][5] If necessary, purify starting materials before use.

  • Inefficient Catalysis: The choice and concentration of the catalyst are paramount for successful pyrimidine synthesis.[2][7]

    • Catalyst Choice: Both Brønsted and Lewis acids are commonly used.[2] While strong acids like HCl are traditional catalysts, they can sometimes promote side reactions.[6] Milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[6] For certain substrates, organocatalysts or even biocatalysts may offer superior performance.[7][8][9]

    • Catalyst Loading: Both too little and too much catalyst can negatively impact the yield.[2]

      • Actionable Advice: Screen a variety of catalysts and optimize the catalyst loading for your specific reaction.[6] If using a reusable catalyst, ensure it is active and consider regeneration if performance degrades.[5]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1]

    • Actionable Advice: For sensitive reactions, employ inert atmosphere techniques, such as using a nitrogen or argon blanket, and use oven-dried glassware.[1][3]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Conditions OK sub_conditions Adjust Temp/Time Run small-scale trials check_conditions->sub_conditions check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_reagents->check_catalyst Reagents Pure sub_reagents Purify starting materials Use anhydrous solvents check_reagents->sub_reagents check_atmosphere Ensure Inert Atmosphere (if required) check_catalyst->check_atmosphere Catalyst OK sub_catalyst Screen different catalysts Optimize loading check_catalyst->sub_catalyst optimize Systematic Optimization check_atmosphere->optimize Atmosphere OK sub_atmosphere Use oven-dried glassware N2 or Ar blanket check_atmosphere->sub_atmosphere

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of Unwanted Side Products

The presence of significant side products complicates purification and reduces the yield of the desired pyrimidine. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions & Solutions

  • Hantzsch Dihydropyridine Formation in Biginelli Reactions: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired pathway.[5]

    • Mechanistic Insight: Higher temperatures can promote the decomposition of urea to ammonia, which then favors the Hantzsch pathway.

    • Actionable Advice:

      • Lower Reaction Temperature: Running the reaction at a milder temperature can significantly suppress DHP formation.[5]

      • Catalyst Selection: The choice of catalyst can influence the selectivity. Screen different Lewis or Brønsted acids.

      • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[5]

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_pathways Reaction Pathways Aldehyde Ar-CHO Biginelli_Product Desired Dihydropyrimidinone Aldehyde->Biginelli_Product Hantzsch_Product Hantzsch DHP Byproduct Aldehyde->Hantzsch_Product Ketoester β-Ketoester Ketoester->Biginelli_Product Ketoester->Hantzsch_Product Urea Urea Urea->Biginelli_Product Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Ammonia->Hantzsch_Product

Caption: Competing Biginelli and Hantzsch reaction pathways.

  • Formation of Uncyclized Intermediates: The reaction may stall after the initial condensation steps, leading to the accumulation of open-chain intermediates, such as an open-chain ureide in the Biginelli reaction.[3]

    • Mechanistic Insight: This often points to insufficient activation for the final intramolecular cyclization and dehydration step.

    • Actionable Advice:

      • Increase Catalyst Strength/Concentration: A stronger acid or higher catalyst loading can promote the ring-closing step.[3]

      • Increase Temperature: Applying heat can provide the necessary activation energy for cyclization.[3]

  • Self-Condensation of Starting Materials: Aldehydes, particularly aliphatic ones, can undergo self-condensation under acidic conditions.[3][6] Similarly, 1,3-dicarbonyl compounds can self-condense in the Pinner synthesis.[5]

    • Actionable Advice:

      • Use a Milder Catalyst: This can reduce the rate of self-condensation.[6]

      • Slow Addition: Adding the prone-to-polymerize reactant (e.g., aldehyde) slowly to the reaction mixture can maintain its low concentration, disfavoring self-reaction.[6]

Issue 3: Product Purification Difficulties

Even with a successful reaction, isolating the pure pyrimidine product can be a significant hurdle.

Purification Strategies

Purification TechniqueDescriptionBest For
Recrystallization A cost-effective method based on differential solubility of the product and impurities in a solvent at different temperatures.[10]Purifying solid products with moderate to high purity.
Flash Column Chromatography A rapid technique using a stationary phase (e.g., silica gel) and a mobile phase to separate compounds based on polarity.[10]Separating complex mixtures and isolating products from soluble impurities.
Preparative HPLC A high-resolution technique for obtaining highly pure compounds, especially for challenging separations.[10]Final purification steps, particularly in drug development, and separating closely related compounds.

Step-by-Step Protocol for Flash Column Chromatography [10]

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal system gives a retention factor (Rf) of ~0.2-0.4 for the target compound.

  • Column Packing: Prepare a column with the chosen stationary phase (typically silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Run the solvent system through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my pyrimidine synthesis?

The choice of solvent can significantly affect reaction rates and yields by influencing reactant solubility and stabilizing transition states.[2][5] Polar solvents are generally preferred for many pyrimidine syntheses.[6] Ethanol is a common choice for the Biginelli reaction.[5] However, for some substrates, solvent-free conditions have been shown to improve yields.[2][5] It is often beneficial to screen a few different solvents (e.g., ethanol, acetonitrile, DMF, or solvent-free) to find the optimal conditions for your specific transformation.[6][11]

Q2: My Pinner synthesis is failing. What are the most critical parameters to control?

The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[3][5] The most critical parameters are:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of ester byproducts instead of the desired pyrimidine.[3] It is essential to use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere.[3]

  • Amidine Quality: Use freshly prepared or purified amidine salts. Amidines can be hygroscopic and may hydrolyze over time, leading to poor results.[5]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition.[3]

Q3: Can I use aliphatic aldehydes in the Biginelli reaction?

Yes, but yields are often lower compared to reactions with aromatic aldehydes.[3] Aliphatic aldehydes are more prone to side reactions like self-condensation.[3] To improve yields, consider the "Atwal modification," which involves pre-forming the enone intermediate before the addition of urea.[3]

Q4: What is the role of stoichiometry in multicomponent reactions like the Biginelli reaction?

While a 1:1:1 stoichiometry of aldehyde, β-ketoester, and urea is typical, slight adjustments can sometimes be beneficial. For example, using a slight excess of the urea (e.g., 1.5 equivalents) can help drive the reaction to completion, especially if some decomposition occurs.[8][9] However, a large excess should be avoided as it can complicate purification. It is always best to start with the theoretical stoichiometry and then perform small-scale optimization experiments.

References

Technical Support Center: Side Product Identification in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products during aminopyrimidine synthesis.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity in the Final Product

Question: My reaction to synthesize a substituted 2-aminopyrimidine has yielded a mixture of isomers that are difficult to separate. How can I identify the specific isomers and favor the formation of the desired product?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical β-dicarbonyl compounds or when alkylating aminopyrimidinones.

Common Scenarios and Identification:

  • Regioisomers from Unsymmetrical β-Dicarbonyls: When reacting an unsymmetrical β-dicarbonyl compound (e.g., ethyl benzoylacetate) with guanidine, two different cyclization pathways are possible, leading to two regioisomeric aminopyrimidines. These isomers can be distinguished using NMR spectroscopy. For instance, in the synthesis of 2-amino-4-phenyl-6-methylpyrimidine, the position of the methyl and phenyl groups can be confirmed by analyzing the chemical shifts and coupling patterns in the 1H NMR spectrum and through 2D NMR experiments like HMBC and NOESY to establish through-bond and through-space correlations.[1] Line broadening effects in both 1H and 13C NMR spectroscopy at room temperature can also be a diagnostic tool, as primary amines substituted at the 4-position of the pyrimidine ring often exhibit this phenomenon due to the presence of rotamers, a characteristic not typically observed for substituents at the 2-position.[1]

  • N- vs. O-Alkylation Isomers: The alkylation of 2-aminopyrimidin-4(1H)-one derivatives can result in a mixture of N-alkylated and O-alkylated products. These isomers can be differentiated by a combination of spectroscopic methods.[2]

    • 1H NMR: The chemical shift of the protons on the alkyl group will differ depending on whether it is attached to a nitrogen or an oxygen atom.

    • 13C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom will be significantly different for N-alkylation versus O-alkylation.

    • FTIR: The presence or absence of a C=O stretching frequency can help distinguish between the two isomers. The N-alkylated product will retain the carbonyl group, while the O-alkylated product will not.

Mitigation Strategies:

ParameterRecommendationRationale
Choice of Base Use milder bases (e.g., K₂CO₃) instead of strong bases (e.g., NaH) for alkylation reactions.Stronger bases can increase the nucleophilicity of both nitrogen and oxygen, leading to a mixture of products.
Solvent The polarity of the solvent can influence the N- vs. O-alkylation ratio. Experiment with different solvents (e.g., DMF, acetonitrile).Solvent polarity can affect the solvation of the ambident anion, thereby influencing the site of alkylation.
Temperature Perform alkylation reactions at lower temperatures.Lower temperatures can increase the selectivity of the reaction.
Issue 2: Formation of a High Molecular Weight Byproduct

Question: My reaction mixture contains a significant amount of a byproduct with a mass double that of my expected aminopyrimidine. What is this likely to be and how can I prevent its formation?

Answer:

The formation of a high molecular weight byproduct, often a dimer, can occur under certain reaction conditions.

Identification:

  • Mass Spectrometry (MS): The most direct way to identify a dimer is through mass spectrometry. The mass spectrum will show a molecular ion peak corresponding to twice the molecular weight of the expected monomeric product.[3][4]

  • NMR Spectroscopy: 1H and 13C NMR spectra of the isolated byproduct will be more complex than that of the monomer. The integration of the proton signals will correspond to a larger number of protons than expected for the monomer.

Common Dimerization Scenarios:

  • Self-Condensation of Reactive Intermediates: In some cases, reactive intermediates in the pyrimidine synthesis can react with themselves to form dimeric species.

  • Oxidative Coupling: Depending on the reaction conditions and the presence of oxidizing agents (including atmospheric oxygen), two molecules of the aminopyrimidine product can couple to form a dimer.

Mitigation Strategies:

ParameterRecommendationRationale
Reaction Concentration Run the reaction at a lower concentration.Higher concentrations can favor intermolecular reactions, leading to dimerization.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents oxidation of the product or intermediates, which can lead to dimerization.
Temperature Control Avoid excessively high reaction temperatures.High temperatures can promote side reactions, including dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of aminopyrimidines from guanidine and β-dicarbonyl compounds?

A1: Besides the desired aminopyrimidine, several side products can form:

  • Products of Self-Condensation of the β-Dicarbonyl Compound: β-Dicarbonyl compounds like acetylacetone or ethyl acetoacetate can undergo self-condensation, especially under basic conditions, to form various byproducts.[2] This is generally less of an issue with 1,3-dicarbonyls as they tend to exist in their enolate form in solution, reducing the concentration of the electrophilic dicarbonyl available for self-condensation.[2]

  • Hydrolysis of Guanidine: Guanidine can hydrolyze under certain pH and temperature conditions to form urea, which can then react to form different heterocyclic products.[5]

  • Incompletely Cyclized Intermediates: The reaction may stall at an intermediate stage, resulting in open-chain compounds that have not fully cyclized to form the pyrimidine ring.

Q2: I am using a chalcone and guanidine for my aminopyrimidine synthesis and am getting a complex mixture of products. What are the likely side reactions?

A2: The reaction of chalcones with guanidine can lead to several side products:

  • Michael Adducts: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone in a Michael addition reaction without subsequent cyclization.[6][7] This results in an open-chain adduct.

  • Alternative Cyclization Products: Depending on the reaction conditions, other heterocyclic ring systems can be formed.

  • Elimination Products: With certain substituted chalcones, elimination of a substituent can occur, leading to an unexpected aminopyrimidine derivative.[8]

Q3: How can I best identify unknown impurities in my aminopyrimidine synthesis?

A3: A combination of chromatographic and spectroscopic techniques is the most effective approach:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of a reaction mixture and quantifying the purity of the desired product.[9] Developing an appropriate HPLC method can allow you to resolve the main product from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, providing crucial information for their identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques (like COSY, HSQC, and HMBC) are powerful tools for the structural elucidation of isolated impurities.[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidines from a β-Dicarbonyl Compound and Guanidine Hydrochloride

This protocol provides a general framework. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base (e.g., sodium ethoxide, 2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Isolation and Characterization of a Michael Adduct Side Product

This protocol outlines the steps to isolate and identify a Michael adduct formed during the synthesis of an aminopyrimidine from a chalcone and guanidine.

  • Chromatographic Separation:

    • Perform column chromatography on the crude reaction mixture using a silica gel stationary phase.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to separate the different components.

    • Collect fractions and analyze them by TLC to identify the fractions containing the side product.

  • Spectroscopic Characterization:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the isolated side product to determine its molecular weight. The expected mass will be the sum of the molecular weights of the chalcone and guanidine.

    • NMR Spectroscopy:

      • Acquire 1H and 13C NMR spectra. The 1H NMR spectrum will likely show characteristic signals for the protons of both the chalcone and guanidine moieties. The absence of signals corresponding to the vinylic protons of the chalcone and the presence of new aliphatic proton signals are indicative of the Michael addition.

      • Utilize 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity of the atoms and unambiguously establish the structure of the Michael adduct.

Visualizations

Reaction_Pathway Guanidine Guanidine Intermediate_A Cyclization Intermediate Guanidine->Intermediate_A β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Intermediate_A Side_Product_1 Self-Condensation Product β-Dicarbonyl->Side_Product_1 Aminopyrimidine Aminopyrimidine Intermediate_A->Aminopyrimidine Side_Product_2 Incomplete Cyclization Intermediate_A->Side_Product_2

Caption: General reaction pathway for aminopyrimidine synthesis highlighting potential side product formation.

Troubleshooting_Workflow Start Complex Reaction Mixture Step1 Analyze by HPLC/LC-MS Start->Step1 Step2 Identify Molecular Weights of Impurities Step1->Step2 Step3 Isolate Impurities by Chromatography Step2->Step3 Step4 Characterize by NMR Step3->Step4 Step5 Identify Side Product Structure Step4->Step5 Step6 Optimize Reaction Conditions Step5->Step6

Caption: A logical workflow for the identification and mitigation of side products in aminopyrimidine synthesis.

Isomer_Identification Isomer_Mixture Isomer Mixture N-alkylated & O-alkylated Analysis Analytical Techniques 1H NMR 13C NMR FTIR Isomer_Mixture->Analysis N_Alkylated N-Alkylated Product C=O stretch present Analysis->N_Alkylated O_Alkylated O-Alkylated Product C=O stretch absent Analysis->O_Alkylated

Caption: Decision tree for distinguishing between N- and O-alkylation isomers using spectroscopic methods.

References

Optimization of reaction conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful optimization of your C-N cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue with several potential root causes. One of the most common and often overlooked reasons for reaction failure is the poor solubility of reagents, particularly the inorganic base, in the reaction solvent.[1] Other common problems include inactive or poisoned catalysts, an inappropriate choice of ligand, base, or solvent for your specific substrates, and challenges with unreactive coupling partners.[1][2]

To troubleshoot this, consider the following steps in a logical progression:

  • Ensure an Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[3]

  • Check Reagent Quality: Use pure, dry reagents and solvents. Water and other impurities can deactivate the catalyst.[1]

  • Catalyst and Ligand Selection: The choice of ligand is critical and highly dependent on the amine substrate. For challenging couplings, such as with aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[1][4] Consider using a palladium precatalyst, which can lead to more reliable generation of the active catalytic species compared to sources like Pd(OAc)₂.[5]

  • Solvent and Base Screening: The solubility of the base is crucial for the reaction to proceed.[1] If you suspect solubility issues, try a different solvent or a combination of solvents.[4] The choice of base is also critical; strong bases like NaOtBu are generally effective but may not be compatible with sensitive functional groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives.[1][3]

  • Increase Temperature: Typical reaction temperatures are between 80-100°C.[4] If you are using a less reactive aryl chloride or a weaker base, a higher temperature might be necessary to facilitate the oxidative addition step.

Q2: My starting material is consumed, but I am not forming the desired product. What is happening?

A2: If your starting material is being consumed without the formation of the desired product, it is likely that side reactions are dominating. Potential side reactions include:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene and is more common with primary amines.[1] This issue is often dependent on the ligand, so screening different phosphine ligands can help minimize this side reaction.[1]

  • Catalyst Poisoning or Decomposition: Certain functional groups, such as azo groups, can poison the palladium catalyst.[1][3] Ensure all your reagents and solvents are of high purity. If you suspect catalyst poisoning, you may need to try a different catalyst system or protect the problematic functional group.

  • Biaryl Formation: This side reaction can occur, especially when using chiral primary amines.[1][6] Optimizing the catalyst, ligand, and stoichiometry can help to reduce the formation of biaryl byproducts.[1]

Q3: I am using an aryl chloride, and the reaction is very sluggish. How can I improve the reactivity?

A3: Aryl chlorides are notoriously challenging substrates for the Buchwald-Hartwig amination due to the difficulty of the initial oxidative addition step.[1][2] To improve the reactivity of aryl chlorides, consider the following:

  • Ligand Choice: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like XPhos and RuPhos are often effective for coupling aryl chlorides.[7]

  • Reaction Temperature: Higher temperatures are generally required for aryl chlorides compared to aryl bromides or iodides.[8]

  • Catalyst System: Using a highly active palladium precatalyst can be beneficial.

If optimization efforts fail, consider converting the aryl chloride to a more reactive aryl bromide or iodide, if the substrate allows for it.[2]

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my Buchwald-Hartwig amination?

A1: The choice of base is critical and depends on your substrate's functional groups. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often provide the highest reaction rates but can cause decomposition of substrates with sensitive functionalities like esters or nitro groups.[1][3] For substrates with sensitive functional groups, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often better alternatives.[1][3] The solubility of the base in the reaction solvent is also a key consideration.[1][4]

Q2: What is the best solvent for this reaction?

A2: A range of solvents can be used, including ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene).[1][4] Toluene is a very common and effective solvent.[1] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[1] The choice of solvent can also be influenced by the need to solubilize the base.[9]

Q3: How do I choose the right ligand for my reaction?

A3: The optimal ligand is highly dependent on the class of the amine nucleophile.[4] Bulky, electron-rich biaryl phosphine ligands are generally effective. For primary aliphatic amines, ligands like XPhos are often a good starting point. For secondary amines, RuPhos can be a suitable choice.[3] Amides, being less nucleophilic, may require more reactive ligands like tBuBrettPhos.[3] For specific heteroaromatic amines, other ligands such as DavePhos might be necessary.[3] A screening of different ligands is often the best approach to find the optimal one for a new substrate combination.[7]

Q4: Can I use aryl iodides in the Buchwald-Hartwig amination?

A4: While the general reactivity trend for aryl halides is I > Br > Cl, aryl iodides can sometimes be problematic.[4][10] The iodide salt formed during the reaction can sometimes inhibit the palladium catalyst.[5][11] This inhibitory effect can often be mitigated by using less polar solvents like toluene, which do not solubilize the iodide salt.[5][11]

Data Presentation

Table 1: General Guide for Base Selection
BaseStrengthpKaHAdvantagesDisadvantages
NaOtBu Strong~19Allows for high reaction rates and low catalyst loadings.[3]Incompatible with many electrophilic functional groups.[1][3]
LHMDS Strong~26Useful for substrates with protic functional groups and for low-temperature aminations.[3]The solid base is air-sensitive and can be incompatible with some functional groups at higher temperatures.[3]
Cs₂CO₃ Weak~10Provides excellent functional group tolerance and is often the most reactive of the weak bases.[3]It is expensive and can be difficult to stir on a large scale.[3]
K₃PO₄ Weak~12Offers excellent functional group tolerance and is economically attractive.[3]May require higher catalyst loadings and longer reaction times.[3]
Table 2: Common Solvents for Buchwald-Hartwig Amination
SolventClassProperties & Considerations
Toluene / Xylene AromaticCommonly used with a good balance of solubility and a high boiling point.[1]
1,4-Dioxane EtherFrequently used, but it is considered a high-impact solvent that should be avoided if possible.[1][12]
THF / 2-MeTHF EtherGood general-purpose solvents. 2-MeTHF is a greener alternative to THF.[1]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screen

Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.

Preparation:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Cap the vial with a septum.

Inert Atmosphere:

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

Reagent Addition:

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Then, add the amine (1.1-1.5 equiv.).[1]

  • Finally, add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[1]

Reaction:

  • Place the vial in a preheated heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction for the intended duration.

Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

Purification:

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand_Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation - L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination + R2NH Ar-Pd(II)-X(L)(R2NH) Ar-Pd(II)-X(L)(R2NH) Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation Ar-Pd(II)-X(L)(R2NH)->Deprotonation + Base - Base-H+X- Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates catalyst Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Inert Check Inert Atmosphere & Reagent Purity Start->Inert SideReactions Analyze for Side Products (Hydrodehalogenation, etc.) Start->SideReactions If SM is consumed Catalyst Screen Catalyst & Ligand System Inert->Catalyst If no improvement Conditions Screen Base & Solvent Catalyst->Conditions If no improvement Temp Increase Temperature Conditions->Temp If no improvement Success Reaction Optimized Temp->Success Yield improves SideReactions->Catalyst Change Ligand

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Overcoming Compound Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in a DMSO stock solution, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1][2]

Initial Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a serial dilution. Add the DMSO stock dropwise into the pre-warmed (37°C) aqueous buffer while gently vortexing to ensure rapid and thorough mixing.[1][2] This prevents localized high concentrations of the compound that can trigger precipitation.[2]

  • Lower Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try testing a lower final concentration.[2]

  • Check Media Temperature: Adding a compound to cold media can decrease its solubility. Always use pre-warmed (37°C) assay buffers or cell culture media.[1]

  • Control Final Solvent Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][3] Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for cell-based assays.[1] This may require preparing a more dilute stock solution.[1]

Q2: I prepared my compound stock in DMSO, and it looked clear. However, after storing it at -20°C and thawing, I see crystals or precipitate. Why did this happen?

A: This is likely due to several factors related to DMSO stock solutions.

Potential Causes and Solutions:

  • Concentration Exceeds Solubility Limit in DMSO: Not all compounds are soluble in DMSO at high concentrations (e.g., 10-30 mM).[4][5][6] It is possible the compound was initially in a supersaturated state.

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] Water contamination significantly reduces the solubility of hydrophobic compounds, leading to precipitation.[6][7] Always use anhydrous, high-purity DMSO and store it in tightly sealed containers in a dry environment.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[4][6][7] This may be due to the formation of more thermodynamically stable, less soluble polymorphs of your compound.[6] It is best practice to store stock solutions in small, single-use aliquots to avoid these cycles.[7]

  • Storage Temperature: While -20°C is standard, for some compounds, storage at 4°C or even room temperature (if stability allows) might prevent precipitation caused by freezing.[8]

Q3: My assay results are highly variable, and the compound's potency is lower than expected. Could solubility be the culprit?

A: Yes, absolutely. Poor compound solubility is a primary source of inaccurate and variable data in biological assays.[2][4][5] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal (calculated) concentration.[2] This leads to:

  • Underestimated Potency: The IC50 or EC50 values will be artificially high because the true concentration of the dissolved compound is lower than what you assume.[4][5]

  • Reduced Hit Rates in Screening: Potentially valuable lead compounds may be missed or discarded because their low solubility masks their true activity.[4][5]

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Compound Precipitation

This workflow provides a step-by-step process for diagnosing and solving precipitation issues during your experiment.

G cluster_0 Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock stock_precip Stock Precipitation Issue check_stock->stock_precip No assay_precip Aqueous Precipitation Issue check_stock->assay_precip Yes stock_sol_1 Use anhydrous DMSO Store in aliquots at -20°C stock_precip->stock_sol_1 aq_sol_1 Optimize Dilution: - Pre-warm media (37°C) - Serial dilution - Add dropwise & mix assay_precip->aq_sol_1 stock_sol_2 Gently warm (37°C) & sonicate stock stock_sol_1->stock_sol_2 stock_sol_3 Lower stock concentration stock_sol_2->stock_sol_3 advanced_sol Consider Advanced Formulation stock_sol_3->advanced_sol aq_sol_2 Lower final assay concentration aq_sol_1->aq_sol_2 aq_sol_3 Check final DMSO % (Keep <0.5%) aq_sol_2->aq_sol_3 aq_sol_3->advanced_sol adv_opt_1 pH modification advanced_sol->adv_opt_1 adv_opt_2 Use co-solvents or surfactants advanced_sol->adv_opt_2 adv_opt_3 Use cyclodextrins advanced_sol->adv_opt_3 end Problem Resolved adv_opt_1->end adv_opt_2->end adv_opt_3->end

Caption: A decision tree for addressing compound precipitation in assays.

Guide 2: Solubility Enhancement Techniques

If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of method depends on the compound's properties and the assay requirements.[9][10]

Technique Methodology Best For Considerations
pH Modification Adjusting the pH of the buffer can increase the solubility of ionizable (acidic or basic) compounds by converting them to their more soluble salt form.[9][11]Weakly acidic or basic compounds.The adjusted pH must be compatible with the biological assay and not affect cell viability or protein stability.[12]
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds.[11][13]Lipophilic compounds that require a less polar environment.The co-solvent must be tested for its effect on the assay; high concentrations can be toxic or inhibit enzyme activity.[13]
Surfactants Using surfactants (e.g., Tween-20, Triton X-100) above their critical micelle concentration (CMC) can create micelles that encapsulate and solubilize poorly soluble compounds.[11][14]Highly lipophilic compounds in biochemical (non-cell-based) assays.[15]Surfactants can disrupt cell membranes, making them generally unsuitable for cell-based assays.[15] They can also interfere with protein function.
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules, increasing their aqueous solubility.[6][9][11]A wide range of poorly soluble compounds.The complex must be stable, and the cyclodextrin itself should not interfere with the assay. Can be a very effective method.[16]
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[9][11][17]Compounds where the dissolution rate, not just equilibrium solubility, is the limiting factor.This is more of a drug formulation strategy but can be relevant for preparing compounds for in vivo studies.[17]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method mimics the rapid dilution of a DMSO stock into an aqueous buffer, which is common in HTS.[4][6] It measures the concentration at which a compound begins to precipitate.[18]

G cluster_0 Kinetic Solubility Assay Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_to_buffer 2. Add stock to aqueous buffer (pH 7.4) to a high concentration (e.g., 200 µM) prep_stock->add_to_buffer serial_dilute 3. Perform serial 2-fold dilutions in a 96-well plate add_to_buffer->serial_dilute incubate 4. Incubate plate (e.g., 2 hours at RT) serial_dilute->incubate read_plate 5. Measure turbidity (absorbance at ~620 nm) using a plate reader incubate->read_plate analyze 6. Determine solubility (Highest concentration with low turbidity) read_plate->analyze

Caption: Experimental workflow for a kinetic solubility assay.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Initial Dilution: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in the first well of a 96-well plate to achieve a high starting concentration (e.g., 200 µM) with a final DMSO concentration of 1-2%.[19] This will likely cause immediate precipitation.[20]

  • Serial Dilution: Perform a series of 2-fold dilutions across the plate using the same aqueous buffer.[21]

  • Incubation: Incubate the plate at room temperature for a set period (typically 1-2 hours) to allow precipitation to equilibrate.[6][19]

  • Measurement: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm).[21][22]

  • Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading is not significantly above the background (the buffer-only wells).[22]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the "gold standard".[4][18] It involves determining the concentration of a saturated solution after an extended incubation period.[23]

Methodology:

  • Preparation: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).[4][24]

  • Incubation: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][24]

  • Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and is usually done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining solid particles.[25]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[4][25]

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.[25]

Comparison of Solubility Assays
Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound dissolved in DMSO[26]Solid, crystalline compound[18]
Principle Measures concentration at which precipitation occurs upon rapid dilution.[26]Measures the true equilibrium concentration of a saturated solution.[23][26]
Incubation Time Short (1-2 hours)[6]Long (24-48 hours)[4]
Throughput HighLow
Relevance Early drug discovery, HTS, mimics assay conditions.[19][26][27]Late-stage development, formulation, predicts in vivo behavior.[4][19][26]
Typical Value Often higher than thermodynamic solubility, representing a supersaturated state.[23]Represents the "true" solubility of the most stable crystal form.[18]

References

How to prevent degradation of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid to minimize its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure and data from related aminobenzoic acid and pyrimidine derivatives, the primary factors that can lead to degradation are exposure to strong acids, strong bases, strong oxidizing agents, and potentially light (photodegradation).[1][2][3] Hydrolysis of the amino-pyrimidine linkage or modifications to the benzoic acid moiety are possible degradation pathways.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][4] For solid forms, storage at room temperature is generally acceptable, though for solutions, refrigeration (2-8 °C) and protection from light are recommended.[5]

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation?

A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change of the solid or solution. In experimental assays, degradation can manifest as a loss of biological activity, the appearance of unexpected peaks in chromatography (e.g., HPLC), or inconsistent results between experiments.

Troubleshooting Guide

Issue 1: I am observing a gradual loss of my compound's activity in solution over a short period.

  • Question: Is your stock solution of this compound freshly prepared?

    • Answer: It is recommended to prepare fresh solutions for each experiment or to use solutions that have been stored properly (refrigerated and protected from light) for no longer than a week. If you are using older stock solutions, degradation may have occurred.

  • Question: What solvent did you use to dissolve the compound?

    • Answer: Ensure the solvent is of high purity and free from contaminants that could act as catalysts for degradation. The choice of solvent can also affect stability; for example, protic solvents may facilitate hydrolysis under certain pH conditions.

  • Question: At what pH is your experimental buffer?

    • Answer: Extreme pH conditions (highly acidic or alkaline) can promote the hydrolysis of the amine linkage.[7] It is advisable to maintain the pH of the solution within a neutral range if possible.

Issue 2: I am seeing extra peaks in my HPLC analysis that were not present in the initial analysis of the compound.

  • Question: How was the sample handled prior to and during the analysis?

    • Answer: Exposure to ambient light for extended periods or elevated temperatures in an autosampler can lead to degradation. Minimize the exposure of the sample to light and maintain a cool temperature in the autosampler.

  • Question: Could the mobile phase be reacting with the compound?

    • Answer: If using a highly acidic or basic mobile phase, it is possible that some on-column degradation is occurring. Consider using a mobile phase with a more neutral pH if the chromatography allows.

  • Question: Have you considered the possibility of oxidative degradation?

    • Answer: The presence of oxidizing agents in your sample or solvents could lead to oxidation of the molecule.[3] Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.

Data Presentation

Table 1: Summary of Storage and Handling Recommendations to Prevent Degradation

ConditionRecommendationRationale
Storage (Solid) Store in a tightly sealed container in a cool, dry, well-ventilated area.[1][4]Prevents moisture absorption and exposure to atmospheric contaminants.
Storage (Solution) Store in a tightly sealed, light-protected container (e.g., amber vial) at 2-8 °C.[5]Minimizes solvent evaporation, photodegradation, and slows down potential hydrolysis.
pH of Solutions Maintain solutions at a neutral pH when possible.Avoids acid or base-catalyzed hydrolysis of the amino-pyrimidine bond.[7]
Light Exposure Minimize exposure of both solid and solutions to direct light.Prevents potential photodegradation.[2]
Incompatible Materials Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]These substances can directly cause chemical degradation of the compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound under Various Conditions

This protocol outlines a general procedure to evaluate the stability of the compound under different stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO, ethanol).

  • Stress Conditions:

    • pH Stability:

      • Prepare buffers at pH 3, 7, and 9.

      • Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM).

      • Incubate the solutions at room temperature.

    • Photostability:

      • Prepare a solution of the compound in a neutral buffer.

      • Expose one aliquot to a controlled light source (e.g., a UV lamp at a specific wavelength) while keeping a control aliquot in the dark.

    • Thermal Stability:

      • Prepare a solution of the compound in a neutral buffer.

      • Incubate aliquots at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time Points:

    • Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis:

    • Analyze the samples at each time point by a suitable analytical method, such as reverse-phase HPLC with a UV detector.

    • Quantify the peak area of the parent compound at each time point to determine the percentage of the compound remaining.

    • The appearance of new peaks can be indicative of degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Mandatory Visualization

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_products 2-amino-4,6-dimethylpyrimidine + 3-aminobenzoic acid main->hydrolysis_products Strong Acid/Base oxidation_products Oxidized derivatives (e.g., N-oxides, quinones) main->oxidation_products Oxidizing Agents photo_products Polymerization and/or ring cleavage products main->photo_products UV Light

Caption: Potential degradation pathways of this compound.

start Inconsistent Experimental Results or Suspected Degradation check_storage Verify proper storage conditions (cool, dark, dry, sealed) start->check_storage check_solution_prep Assess solution preparation (freshness, solvent purity, pH) check_storage->check_solution_prep Storage OK reprepare_solution Prepare fresh stock solution check_storage->reprepare_solution Improper Storage check_handling Review experimental handling (light/heat exposure) check_solution_prep->check_handling Prep OK check_solution_prep->reprepare_solution Issue Found analytical_check Perform analytical check (e.g., HPLC) to confirm purity check_handling->analytical_check Handling OK optimize_conditions Optimize experimental conditions (buffer pH, protect from light) check_handling->optimize_conditions Issue Found reprepare_solution->analytical_check analytical_check->reprepare_solution Degradation Detected end_node Consistent Results analytical_check->end_node Purity Confirmed optimize_conditions->end_node

Caption: Troubleshooting workflow for suspected degradation of the compound.

References

Technical Support Center: Optimizing Crystallization of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of aminobenzoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of aminobenzoic acid derivatives.

Issue: The crystallization yields an unexpected polymorph.

  • Question: I expected to crystallize the α-form of p-aminobenzoic acid (pABA), but I obtained the β-form. How can I control the polymorphic outcome?

  • Answer: The polymorphism of p-aminobenzoic acid is highly dependent on temperature, solvent, and supersaturation. The α and β forms of pABA have an enantiotropic relationship, with the β-form being more stable below a transition temperature of approximately 25°C, and the α-form being more stable above this temperature.[1] To favor the formation of the α-polymorph, you should crystallize from a solution at a temperature above 25°C. The α-form is kinetically favored and can be obtained from a variety of solvents, while the β-form is more selectively crystallized from water or ethyl acetate with slow cooling below 20°C.[1] Consider the solvent's polarity, as less polar solvents tend to favor the formation of carboxylic acid dimers, which are precursors to the α-form.[1]

Issue: The crystals are too small or have a needle-like morphology, making them difficult to filter and handle.

  • Question: My crystallization of a 4-aminobenzoic acid derivative resulted in very fine needles. How can I obtain larger, more equant crystals?

  • Answer: Needle-like morphology is common for the kinetically favored α-polymorph of p-aminobenzoic acid.[1] To obtain larger and more block-like crystals, you can try the following:

    • Reduce the cooling rate: Slower cooling rates provide more time for crystal growth, which can lead to larger crystals.[2]

    • Control supersaturation: High supersaturation tends to favor rapid nucleation and the formation of many small crystals. Try to maintain a lower level of supersaturation.

    • Use additives: Certain additives can inhibit growth on specific crystal faces, thereby modifying the crystal habit. For p-aminobenzoic acid, additives can be designed to interfere with the π-π stacking interactions that promote growth along the needle axis.[3]

    • Optimize agitation: The stirring rate can significantly impact crystal morphology.[4] Experiment with different agitation speeds to find the optimal conditions for your system.

Issue: No crystals are forming, even after cooling the solution.

  • Question: I have a supersaturated solution of an aminobenzoic acid derivative, but it is not crystallizing. What can I do to induce nucleation?

  • Answer: If nucleation is not occurring, the solution may be in a metastable zone. Here are several techniques to induce crystallization:

    • Seeding: Introduce a small crystal of the desired compound to act as a template for crystal growth.

    • Scratching the flask: Gently scratching the inside of the glass flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Increase supersaturation: You can try to increase the supersaturation by further cooling, evaporating some of the solvent, or adding an antisolvent.

    • Sonication: Applying ultrasound can sometimes induce nucleation.[5][6]

Issue: The crystallized product is impure.

  • Question: My crystallized aminobenzoic acid derivative is contaminated with impurities. How can I improve the purity?

  • Answer: The purity of the final product is a critical aspect of crystallization. To improve purity:

    • Control the rate of crystallization: Rapid crystallization can trap impurities within the crystal lattice.[7] A slower crystallization process allows for more selective incorporation of the desired molecules.

    • Recrystallization: Dissolving the impure crystals in a suitable solvent and recrystallizing them is a common and effective purification technique.[8]

    • Washing: Ensure the crystals are thoroughly washed with a cold solvent in which the desired compound has low solubility to remove any adhering mother liquor containing impurities.

    • Solvent selection: The choice of solvent can influence the rejection of impurities.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common polymorphs of p-aminobenzoic acid (pABA) and how do their stabilities differ?

A1: The two most common polymorphs of p-aminobenzoic acid are the α- and β-forms. They exhibit an enantiotropic relationship, meaning their relative stability is temperature-dependent. The β-form is the thermodynamically stable polymorph below the transition temperature of approximately 25°C, while the α-form is stable at higher temperatures.[1] The α-form is often obtained in crystallizations as it is kinetically favored.[1]

Q2: How does the choice of solvent affect the crystallization of aminobenzoic acid derivatives?

A2: The solvent plays a crucial role in determining the solubility, crystal habit, and polymorphic form of aminobenzoic acid derivatives.[11] Polar solvents can interact with the amino and carboxylic acid groups, influencing the self-assembly of the molecules in solution.[12] For example, in the case of pABA, solvents that have strong interactions with the carboxylic acid group can inhibit the formation of dimers that lead to the α-form, potentially favoring the nucleation of the β-form.[13] The solubility of the compound in the chosen solvent will also dictate the yield and the level of supersaturation that can be achieved.

Q3: What is the metastable zone width (MSZW) and why is it important in crystallization?

A3: The metastable zone width (MSZW) is the region between the solubility curve and the supersolubility curve. Within this zone, a solution is supersaturated, but spontaneous nucleation will not occur. The width of the MSZW is an important parameter as it dictates the range of operating conditions for a controlled crystallization process.[14] A wider MSZW allows for better control over nucleation and crystal growth. The MSZW is influenced by factors such as cooling rate, agitation, and the presence of impurities.[14][15][16]

Q4: Can pH be used to control the crystallization of aminobenzoic acids?

A4: Yes, pH can be a critical parameter for controlling the crystallization of aminobenzoic acids. The solubility of these compounds is pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.[11] Adjusting the pH will alter the ionization state of the molecule, which in turn affects its solubility and intermolecular interactions, thereby influencing nucleation and crystal growth.[9][17]

Data Presentation

Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water306.1[18]
Ethanol-125[18]
Diethyl Ether-17[18]
Ethyl Acetate-Soluble[18]
Glacial Acetic Acid-Soluble[18]
Benzene-Slightly Soluble[18]
Petroleum Ether-Practically Insoluble[18]

Table 2: Influence of Cooling Rate on the Width of Needle-like p-Aminobenzoic Acid Crystals

Cooling Rate (°C/min)Average Crystal Width (μm)
1.00~3-4
0.50~6-7
0.25~10-11
Data derived from directional freezing experiments.[2]

Experimental Protocols

Protocol 1: Cooling Crystallization of p-Aminobenzoic Acid (α-form)

  • Dissolution: In a suitable flask, dissolve p-aminobenzoic acid in a minimum amount of hot ethanol (above 30°C) with stirring until all the solid has dissolved.

  • Cooling: Cover the flask to prevent solvent evaporation and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container to slow down the cooling rate.

  • Maturation: Once crystals have formed, allow the slurry to stand at room temperature for a period to allow for further crystal growth and maturation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve the aminobenzoic acid derivative in a solvent in which it is highly soluble (the "solvent").

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (a solvent in which the compound is poorly soluble) to the solution with stirring. The addition of the antisolvent will reduce the solubility of the compound and induce crystallization.[19] The rate of addition of the antisolvent can be controlled to manage the level of supersaturation.[8]

  • Maturation: After the addition of the antisolvent is complete, continue to stir the slurry for a period to allow the crystallization to reach completion.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.

Protocol 3: Vapor Diffusion Crystallization

  • Preparation: Prepare a concentrated solution of the aminobenzoic acid derivative in a suitable solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container that contains a more volatile antisolvent.[20][21][22]

  • Diffusion: The vapor from the antisolvent will slowly diffuse into the solution in the small vial.[20][21] This gradual change in solvent composition will slowly decrease the solubility of the compound, leading to the formation of high-quality crystals over time.

  • Isolation: Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.

Visualizations

Troubleshooting_Polymorph_Control start Start: Unexpected Polymorph Obtained check_temp Is Crystallization Temperature Above Transition Temperature? start->check_temp increase_temp Increase Crystallization Temperature check_temp->increase_temp No check_solvent Analyze Solvent Properties check_temp->check_solvent Yes end_node Optimized Polymorph Outcome increase_temp->end_node polar_solvent Consider Less Polar Solvent to Favor Kinetically Favored Form check_solvent->polar_solvent Seeking α-form nonpolar_solvent Consider More Polar Solvent to Disrupt Dimer Formation check_solvent->nonpolar_solvent Seeking β-form check_cooling_rate Was Cooling Rate Slow? check_solvent->check_cooling_rate Solvent seems appropriate polar_solvent->end_node nonpolar_solvent->end_node increase_cooling_rate Increase Cooling Rate for Kinetically Favored Polymorph check_cooling_rate->increase_cooling_rate No decrease_cooling_rate Decrease Cooling Rate for Thermodynamically Stable Polymorph check_cooling_rate->decrease_cooling_rate Yes increase_cooling_rate->end_node decrease_cooling_rate->end_node

Caption: Troubleshooting workflow for controlling polymorph outcome.

Experimental_Workflow_Solvent_Selection start Start: Select Crystallization Solvent solubility_screen Screen Solubility in a Range of Solvents start->solubility_screen moderate_solubility Identify Solvents with Moderate Solubility solubility_screen->moderate_solubility too_soluble High Yield Loss moderate_solubility->too_soluble Too High insoluble Cannot Crystallize moderate_solubility->insoluble Too Low polymorph_consideration Consider Desired Polymorph moderate_solubility->polymorph_consideration Moderate alpha_form Select Less Polar Solvents (e.g., Ethanol) polymorph_consideration->alpha_form Target: α-form beta_form Select Polar Solvents (e.g., Water, Ethyl Acetate) polymorph_consideration->beta_form Target: β-form crystal_habit Consider Desired Crystal Habit alpha_form->crystal_habit beta_form->crystal_habit habit_modification Use Additives or Vary Supersaturation/Agitation crystal_habit->habit_modification final_selection Final Solvent Selection habit_modification->final_selection

References

Technical Support Center: Troubleshooting Poor Reproducibility in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell viability assays?

Poor reproducibility in cell viability assays can stem from both biological and technical factors.[1] Biological factors include the choice of cell line, the consistency of the culture medium, and variations in metabolic activity.[1][2] Technical issues often involve inconsistent cell seeding, pipetting errors, the presence of air bubbles, and improper dissolution of test compounds.[1][3]

Q2: How does "edge effect" impact my results, and how can I minimize it?

The "edge effect" refers to the phenomenon where cells in the outer wells of a multi-well plate grow differently than those in the inner wells, primarily due to increased evaporation and temperature fluctuations.[4][5] This can lead to inconsistent data. To mitigate this, it is recommended to fill the perimeter wells with a sterile liquid like phosphate-buffered saline (PBS), sterile water, or culture medium without cells and not use these wells for experimental data.[4][5][6] Additionally, ensuring proper humidification in the incubator and avoiding stacking plates can help maintain a stable microenvironment.[6][7] Some plates are specifically designed with features like insulated edges or moats to minimize this effect.[5][7][8]

Q3: My absorbance/fluorescence readings are too low. What could be the cause?

Low signal in a cell viability assay can be attributed to several factors:

  • Low Cell Density: The number of viable cells may be insufficient to generate a strong signal.[9] It is crucial to determine the optimal cell seeding density for your specific cell line and assay through a titration experiment.[9][10]

  • Insufficient Incubation Time: The incubation period with the assay reagent might be too short for the reaction to complete.[9] Typical incubation times range from 1 to 4 hours, but this should be optimized for your experimental conditions.[9][11]

  • Cell Health: Ensure cells are healthy and in the exponential growth phase.[4] Over-confluent or unhealthy cells will have compromised metabolic activity, leading to a weaker signal.[9]

Q4: I'm observing a high background signal in my assay. What are the potential causes?

A high background signal can obscure the true results and is often caused by:

  • Reagent Contamination: Bacterial or chemical contamination of assay reagents can lead to non-specific signal generation.[4][12]

  • Compound Interference: The test compound itself might react with the assay reagent.[4] This can be checked by running a control with the compound in cell-free media.[1][4]

  • Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[4] Using phenol red-free media during the assay is recommended.[9] For luminescence or fluorescence assays, the choice of plate color (white for luminescence, black for fluorescence) is critical to minimize background.[4]

Q5: My results are not reproducible between experiments. What should I investigate?

Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions:

  • Cell Health and Passage Number: Use cells that are consistently passaged and in the logarithmic growth phase to avoid phenotypic drift.[4][9]

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[9]

  • Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[9]

Troubleshooting Guides

Guide 1: Issues with Tetrazolium-Based Assays (e.g., MTT, MTS, XTT)
Observed Problem Potential Cause Recommended Solution Citation
Low Absorbance Readings Insufficient formazan production.Optimize cell seeding density through titration; ensure cells are in the logarithmic growth phase. Increase incubation time with the tetrazolium reagent (typically 1-4 hours).[9]
High Background Signal Microbial contamination of reagents or media.Visually inspect plates for contamination. Use sterile techniques. Consider using a serum-free medium during the assay incubation.[9]
Phenol red in media interfering with readings.Use a phenol red-free medium for the assay.[4][9]
Test compound directly reduces the tetrazolium salt.Run a cell-free control with the compound and media to quantify its intrinsic absorbance.[1][4]
Poor Reproducibility Incomplete solubilization of formazan crystals (MTT assay).Ensure complete dissolution of crystals by using an adequate volume of a suitable solubilizing agent (e.g., DMSO, SDS) and gentle mixing.[1]
"Edge effect" causing variability across the plate.Fill outer wells with sterile PBS or media and exclude them from data analysis. Ensure proper incubator humidification.[1][4]
Inconsistent cell seeding.Ensure a homogenous cell suspension before and during seeding by gentle swirling. Use reverse pipetting for viscous suspensions.[1]
Guide 2: Issues with ATP-Based Luminescence Assays
Observed Problem Potential Cause Recommended Solution Citation
Low Luminescence Signal Low cellular ATP levels.Optimize cell seeding density. Ensure cells are healthy and metabolically active.[13]
Incomplete cell lysis.Use a lysis buffer compatible with your cell type and ensure sufficient incubation time for complete cell lysis.[14]
Luciferase instability.Prepare the luciferase-containing reagent just before use and protect it from light.[13]
High Background Signal Contamination of reagents with ATP.Use ATP-free water and pipette tips.[13]
Phosphorescence from the microplate.Use white, opaque-walled plates specifically designed for luminescence assays.[4]
Variable Results Inconsistent incubation times.Standardize the time between reagent addition and luminescence measurement.[9]
Temperature fluctuations.Allow plates and reagents to equilibrate to room temperature before measurement.[13]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

Optimizing cell seeding density is a critical first step to ensure reproducible results in cell viability assays.[1]

  • Prepare a Cell Suspension: Harvest and count cells that are in the logarithmic growth phase.[9] Prepare a single-cell suspension in the appropriate culture medium.

  • Create a Serial Dilution: Prepare a series of cell dilutions. A good starting range for many cell lines in a 96-well plate is from 1,000 to 100,000 cells per well.[9]

  • Seed the Plate: Plate the different cell densities in triplicate or quadruplicate in a 96-well plate.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Analyze the Data: Plot the signal (e.g., absorbance, fluorescence, luminescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in signal.[15]

Protocol 2: Cell-Free Compound Interference Assay

This protocol helps determine if a test compound directly interferes with the assay chemistry.[1]

  • Prepare Compound Dilutions: Prepare serial dilutions of your test compound in cell-free culture medium at the same concentrations you plan to use in your cell-based experiment.[1] Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Plate the Dilutions: Add the compound dilutions to the wells of a microplate, mirroring your experimental plate layout.

  • Add Assay Reagent: Add the cell viability assay reagent (e.g., MTT, resazurin, ATP assay reagent) to each well.[1]

  • Incubate: Incubate the plate under the same conditions (temperature, time) as your cell viability assay.[1]

  • Measure Signal: Measure the absorbance, fluorescence, or luminescence at the appropriate wavelength.

  • Analyze Results: If you observe a significant signal in the absence of cells, your compound is likely interfering with the assay. This background signal should be subtracted from your experimental results.

Visual Guides

Troubleshooting_Workflow General Troubleshooting Workflow for Poor Reproducibility start Poor Reproducibility Observed check_assay Review Assay Protocol & Reagents start->check_assay check_cells Evaluate Cell Culture Practices start->check_cells check_plate Investigate Plate-Related Issues start->check_plate check_compound Assess Compound Interference start->check_compound reagent_issue Reagent Contamination or Degradation? check_assay->reagent_issue cell_health_issue Inconsistent Cell Health or Passage? check_cells->cell_health_issue edge_effect_issue Edge Effect Observed? check_plate->edge_effect_issue compound_interference_issue Compound Interferes with Assay? check_compound->compound_interference_issue solve_reagent Prepare Fresh Reagents reagent_issue->solve_reagent Yes end Reproducibility Improved reagent_issue->end No seeding_issue Inconsistent Seeding Density? cell_health_issue->seeding_issue No solve_cell_health Standardize Passaging & Use Healthy Cells cell_health_issue->solve_cell_health Yes solve_seeding Optimize & Standardize Seeding Protocol seeding_issue->solve_seeding Yes seeding_issue->end No solve_edge_effect Implement Edge Effect Mitigation Strategies edge_effect_issue->solve_edge_effect Yes edge_effect_issue->end No solve_compound_interference Run Cell-Free Controls & Correct Data compound_interference_issue->solve_compound_interference Yes compound_interference_issue->end No solve_reagent->end solve_cell_health->end solve_seeding->end solve_edge_effect->end solve_compound_interference->end

Caption: A flowchart for troubleshooting poor reproducibility.

Edge_Effect_Mitigation Strategies to Mitigate the Edge Effect start Edge Effect Detected strategy1 Fill Outer Wells with Sterile Liquid (PBS, Media, or Water) start->strategy1 strategy2 Do Not Use Outer Wells for Data start->strategy2 strategy3 Ensure Proper Incubator Humidification start->strategy3 strategy4 Avoid Stacking Plates start->strategy4 strategy5 Use Specially Designed Plates start->strategy5 end Reduced Edge Effect strategy1->end strategy2->end strategy3->end strategy4->end strategy5->end

Caption: Key strategies for minimizing the edge effect.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibition Profile of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the kinase inhibitory activity of the novel compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, hereafter referred to as Compound X. Due to the absence of publicly available data on the kinase inhibition profile of Compound X, this document presents a hypothetical validation study. The compound's 2-aminopyrimidine core structure is a common scaffold in many clinically successful kinase inhibitors.[1][2] This guide outlines a series of experiments to characterize its potency and selectivity against a panel of relevant kinases, comparing its hypothetical performance against established inhibitors such as Imatinib and Nilotinib.

Rationale for Kinase Target Selection

The 2-aminopyrimidine scaffold is a privileged structure known to target the ATP-binding pocket of various kinases.[1] Imatinib and Nilotinib, which share this structural motif, are potent inhibitors of ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[3][4][5][6][7][8] Therefore, a primary screening panel for Compound X should include these kinases to assess for a similar activity profile. To further probe selectivity, Epidermal Growth Factor Receptor (EGFR), a target of another well-known kinase inhibitor, Gefitinib, is included.[9][10][11][12]

Comparative Inhibitor Profiles

For the purpose of this guide, we will compare the hypothetical performance of Compound X against Imatinib and Nilotinib, two established tyrosine kinase inhibitors.

  • Imatinib: A first-generation tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR.[4][5][13] It is a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3][4]

  • Nilotinib: A second-generation inhibitor with higher potency against BCR-ABL, c-KIT, and PDGFR compared to Imatinib.[7][8][14] It is also used in the treatment of CML, particularly in cases of Imatinib resistance.[7][14]

Data Presentation: Hypothetical Inhibition Data

The following tables summarize hypothetical data from key validation assays.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) of each compound against purified kinase enzymes, as would be determined by a biochemical assay like ADP-Glo. Lower values indicate greater potency.

Kinase TargetCompound X (Hypothetical IC50, nM)Imatinib (Reference IC50, nM)Nilotinib (Reference IC50, nM)
ABL 85~280[14]~15[14]
c-KIT 120~100[4]Potent inhibitor[8]
PDGFRα 150~71[4]Potent inhibitor[8]
PDGFRβ 250~607[4]Potent inhibitor[8]
EGFR >10,000>10,000>10,000
Table 2: Cellular Target Engagement (IC50, nM)

This table shows the concentration of each compound required to inhibit 50% of target kinase engagement within live cells, as would be measured by a NanoBRET™ Target Engagement assay. This assay provides a more physiologically relevant measure of a compound's ability to interact with its target in a cellular environment.[15][16][17]

Kinase TargetCompound X (Hypothetical IC50, nM)Imatinib (Reference)Nilotinib (Reference)
ABL 250Known cellular targetKnown cellular target
c-KIT 400Known cellular targetKnown cellular target
PDGFRβ 600Known cellular targetKnown cellular target
EGFR >10,000Not a primary targetNot a primary target
Table 3: Inhibition of Cellular Phosphorylation (IC50, nM)

This table displays the concentration of each compound needed to reduce the phosphorylation of a downstream substrate of the target kinase by 50% in a cellular context, typically measured by Western Blotting. This assay confirms that target engagement translates to functional inhibition of the kinase's signaling pathway.

Signaling PathwayCompound X (Hypothetical IC50, nM)Imatinib (Reference)Nilotinib (Reference)
BCR-ABL → Substrate 275Effective inhibitorEffective inhibitor
c-KIT → Substrate 450Effective inhibitorEffective inhibitor
PDGFRβ → Substrate 650Effective inhibitorEffective inhibitor
EGFR → Substrate >10,000Not an inhibitorNot an inhibitor

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

cluster_0 Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., PDGF, SCF) RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Inhibitor Compound X / Imatinib Inhibitor->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_RTK->Downstream Activates Response Cellular Responses (Proliferation, Survival) Downstream->Response Leads to

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow Diagrams

cluster_1 Biochemical Kinase Assay (ADP-Glo™) Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP) B->C D 4. Measure Luminescence (Luciferase reaction) C->D cluster_2 Cellular Target Engagement (NanoBRET™) Workflow A 1. Transfect Cells (Express Kinase-NanoLuc® fusion) B 2. Add Tracer & Inhibitor (Compound X competes with fluorescent tracer) A->B C 3. Add Substrate (For NanoLuc®) B->C D 4. Measure BRET Signal (Energy transfer from NanoLuc® to tracer) C->D cluster_3 Cellular Phosphorylation Assay (Western Blot) Workflow A 1. Treat Cells (With serum/growth factor and Inhibitor) B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE & Transfer B->C D 4. Immunoblot (Probe with phospho-specific antibody) C->D E 5. Detect & Quantify Signal (Chemiluminescence) D->E

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of selective kinase inhibitors is a cornerstone of modern drug discovery. The compound 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid represents a core structural motif found in potent tyrosine kinase inhibitors. Its structural similarity to the approved drug Nilotinib (formerly AMN107) suggests its primary activity is likely as a BCR-ABL kinase inhibitor.[1][2] Understanding the cross-reactivity profile of such a compound is critical for predicting its therapeutic efficacy and potential off-target effects.

This guide provides a comparative analysis of the kinase selectivity profile of Nilotinib, as a representative for the this compound scaffold, against other prominent BCR-ABL inhibitors: Imatinib, Dasatinib, and Bosutinib. This objective comparison is supported by experimental data from kinome-wide screening and details the methodologies for key assays.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. The following table summarizes the inhibitory activity (IC50 in nM) of Nilotinib, Imatinib, Dasatinib, and Bosutinib against the primary target BCR-ABL and a selection of common off-target kinases. This data highlights the distinct cross-reactivity profiles of these inhibitors.

Kinase TargetNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL <30 25-75 <1 1.2
c-Kit1601001.1112
PDGFRβ571001.132
SRC>10,000>10,0000.51.2
LCK>10,000>10,0001.113.5
VEGFR2>10,000>10,000894
EphA2Not Available3,9001.73.3

Data compiled from multiple sources.[3][4][5]

Data Interpretation: The table illustrates that while all four compounds potently inhibit the primary target, BCR-ABL, their off-target profiles vary significantly. Nilotinib, representing the scaffold of interest, demonstrates high selectivity for BCR-ABL, with notable activity against c-Kit and PDGFRβ.[3] In contrast, Dasatinib exhibits a broader spectrum of activity, potently inhibiting SRC family kinases (SRC, LCK) in addition to BCR-ABL, c-Kit, and PDGFRβ.[4] Bosutinib also shows potent dual inhibition of BCR-ABL and SRC family kinases.[4] Imatinib, the first-generation inhibitor, is less potent than the second-generation inhibitors and displays a different off-target profile.[4]

Experimental Protocols

A variety of biochemical assays are employed to determine the cross-reactivity profile of kinase inhibitors. Below are detailed methodologies for three commonly used assay platforms.

Radiometric Kinase Assay

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the diluted test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution using a luciferase-based system.[8][9]

Materials:

  • Purified recombinant kinases

  • Specific substrates

  • Test compounds

  • Kinase-Glo® Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of a white multi-well plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the plate at room temperature for the desired reaction time.

  • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Mix the contents of the wells thoroughly.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and IC50 values.

LanthaScreen® TR-FRET Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to a kinase.[10][11]

Materials:

  • Europium-labeled anti-tag antibody specific for the kinase

  • Fluorescently labeled kinase tracer (an ATP-competitive ligand)

  • Purified, tagged recombinant kinases

  • Test compounds

  • Assay buffer

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a suitable microplate, add the kinase, the europium-labeled antibody, and the test compound.

  • Add the fluorescently labeled kinase tracer to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for the tracer).

  • The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the TR-FRET signal.

  • Calculate the percentage of displacement and determine the IC50 value for the test compound.

Visualizing Kinase Selectivity and Signaling Pathways

Diagrams are essential for visualizing complex biological information. The following sections provide Graphviz DOT scripts for generating a kinome selectivity map and a simplified BCR-ABL signaling pathway.

Kinome Selectivity Comparison

The following diagram illustrates the differential selectivity profiles of Nilotinib, Dasatinib, and Bosutinib on a simplified kinome tree.

G cluster_TK Tyrosine Kinases (TK) cluster_Other Other Kinase Groups BCR-ABL BCR-ABL SRC SRC c-Kit c-Kit PDGFR PDGFR Other1 ... Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC Dasatinib->c-Kit Dasatinib->PDGFR Bosutinib Bosutinib Bosutinib->BCR-ABL Bosutinib->SRC Nilotinib Nilotinib Nilotinib->c-Kit Nilotinib->PDGFR

Caption: Comparative kinome selectivity of BCR-ABL inhibitors.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that drive cell proliferation and survival in chronic myeloid leukemia (CML).[12][13][14] The following diagram illustrates a simplified overview of these pathways.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR-ABL BCR-ABL PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 GRB2/SOS GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified BCR-ABL downstream signaling pathways.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing the cross-reactivity of a kinase inhibitor involves a series of well-defined steps, from initial high-throughput screening to detailed dose-response analysis.

workflow cluster_screening Initial Screening cluster_validation Hit Validation & Profiling cluster_analysis Data Analysis Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Single concentration HTS HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays IC50 determination Kinome-wide Profiling Kinome-wide Profiling Dose-Response Assays->Kinome-wide Profiling Selectivity assessment Selectivity Profile Selectivity Profile Kinome-wide Profiling->Selectivity Profile

References

Comparative Efficacy of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid Analogs in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Analogs of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid belong to a class of compounds that have demonstrated significant potential in cancer therapy. Research into structurally related molecules, particularly those with a pyrimidinyl aminobenzoic acid scaffold, has revealed their ability to act as potent inhibitors of key signaling pathways involved in cancer cell proliferation and survival. Notably, these compounds have shown efficacy as tyrosine kinase inhibitors and modulators of inflammatory pathways critical to tumor progression. This guide will delve into the available data on these analogs, presenting a comparative overview of their activity, mechanisms of action, and the experimental methodologies used to evaluate them.

Comparative Efficacy of Analogs

The following table summarizes the in vitro cytotoxicity of a key analog, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which serves as a valuable surrogate for understanding the potential of the target compound.

CompoundCancer Cell LineIC50 Value (µM)Reference
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562 (Leukemia)5.2[1]
MCF7 (Breast Cancer)7.8[1]

Mechanism of Action and Signaling Pathways

The anti-cancer activity of pyrimidinyl aminobenzoic acid analogs is often attributed to their ability to inhibit specific molecular targets within cancer cells.

Tyrosine Kinase Inhibition

A prominent mechanism of action for this class of compounds is the inhibition of tyrosine kinases. For instance, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is an intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).[1] By blocking the activity of such kinases, these compounds can disrupt downstream signaling pathways essential for cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death).[1]

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., BCR-ABL) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Analog Pyrimidinyl Aminobenzoic Acid Analog Analog->Receptor_Tyrosine_Kinase Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis TNFa TNFα TNFR TNFα Receptor TNFa->TNFR NFkB_Activation NF-κB Activation TNFR->NFkB_Activation iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation_Proliferation Inflammation & Cell Proliferation NO_Production->Inflammation_Proliferation Analog Aminobenzoic Acid Derivative Analog->NFkB_Activation cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of the analog Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 values Viability_Assay->Data_Analysis

References

A Head-to-Head Comparison of Substituted Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the three primary isomers of aminobenzoic acid: 2-aminobenzoic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para-). The position of the amino group relative to the carboxyl group on the benzene ring imparts distinct physicochemical, spectroscopic, and biological properties to each isomer, profoundly influencing their applications in research and drug development.

Physicochemical Properties

The structural arrangement of the isomers directly impacts their physical properties, such as melting point, solubility, and acidity (pKa). These differences are critical for predicting their behavior in various experimental and physiological conditions.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molar Mass 137.14 g/mol [1]137.14 g/mol [2]137.14 g/mol [3]
Appearance White solid[4]White to off-white crystalline powder[5]White-grey crystalline solid[6]
Melting Point 146–148 °C[4]174–178 °C[5]187–189 °C[7]
Water Solubility 3.5 mg/mL at 20 °C[8]5.9 g/L (5.9 mg/mL) at 15 °C[2][9]4.7 g/L (4.7 mg/mL) at 20 °C[7]
pKa (Carboxyl) 2.17[4]3.07[10]2.38[11]
pKa (Amino) 4.85[4]4.79[10]4.85[11]

Spectroscopic Characteristics

The electronic and vibrational properties of the isomers differ, leading to unique spectroscopic signatures that are essential for their identification and characterization.

Spectroscopic Data2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
UV-Vis λmax ~325 nm[12]Data less common, exhibits solvatochromism[13]194 nm, 226 nm, 278 nm[14]
Key IR Bands (cm⁻¹) N-H stretch (~3300-3500), C=O stretch (~1680), C-N stretch (~1250)[15][16]N-H stretch (~3300-3500), C=O stretch (~1700), C-N stretch (~1240)[15]N-H stretch (~3300-3500), C=O stretch (~1670), C-N stretch (~1310)[15][17]

Biological Activity and Applications

The isomeric position is a key determinant of biological function. While sharing a core structure, their interactions with biological systems are markedly different.[18]

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[18]

  • 3-Aminobenzoic Acid: This isomer is the least explored therapeutically.[18] However, it is known to be absorbed via a carrier-mediated transport system, suggesting potential for targeted drug delivery research.[18]

  • 4-Aminobenzoic Acid (PABA): PABA is widely recognized for its role as a UVB-absorbing agent in sunscreens.[6] Crucially, it is also an intermediate in the folate synthesis pathway in bacteria, making this pathway a target for sulfonamide antibiotics which act as competitive inhibitors.[18] Its potassium salt is also used to treat fibrotic skin disorders.[3]

G Simplified Bacterial Folate Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase Pteridine->DHPS Substrate PABA 4-Aminobenzoic Acid (PABA) PABA->DHPS Substrate DHP Dihydropteroate DHPS->DHP Product Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHFS Dihydrofolate Synthase DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) (Essential for DNA/RNA Synthesis) DHFR->THF

Caption: Folate synthesis pathway, the target of sulfonamides which compete with PABA.

Experimental Protocols

Objective comparison requires standardized experimental procedures. Below are detailed protocols for key characterization assays.

A. Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of each aminobenzoic acid isomer in water at a specified temperature (e.g., 25°C).

  • Materials:

    • Aminobenzoic acid isomers (analytical grade)

    • Distilled or deionized water

    • 20 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • 0.22 µm syringe filters

    • HPLC or UV-Vis spectrophotometer for quantification

    • Analytical balance

  • Procedure:

    • Add an excess amount of the solid isomer to a vial containing a known volume of water (e.g., 10 mL). "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (25°C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with water to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved isomer using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Repeat the experiment in triplicate for each isomer.

B. Protocol: UV-Vis Spectroscopic Analysis

  • Objective: To determine the wavelength of maximum absorption (λmax) for each isomer.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Aminobenzoic acid isomers

    • Spectroscopic grade ethanol (or other suitable solvent)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in ethanol.

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL).

    • Use pure ethanol as the blank reference. Fill one cuvette with ethanol and place it in the reference beam of the spectrophotometer.

    • Fill a second cuvette with the working solution of the isomer and place it in the sample beam.

    • Scan the absorbance of the sample across a relevant UV range (e.g., 200-400 nm).

    • Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.[14]

    • Record the absorbance value at λmax.

Comparative Experimental Workflow

A systematic approach is crucial for the head-to-head evaluation of these isomers. The following workflow outlines the key stages of a comprehensive comparative study.

G General Workflow for Isomer Comparison cluster_prep 1. Preparation & Characterization cluster_physchem 2. Physicochemical Analysis cluster_bio 3. Biological Screening cluster_analysis 4. Data Analysis & Conclusion A1 Source Isomers (Ortho, Meta, Para) A2 Purity Assessment (e.g., HPLC, NMR) A1->A2 A3 Prepare Standardized Stock Solutions A2->A3 B1 Solubility Assay A3->B1 B2 pKa Determination A3->B2 B3 Spectroscopic Analysis (UV-Vis, IR) A3->B3 C1 In Vitro Cytotoxicity (e.g., MTT Assay) A3->C1 C2 Target-Specific Assays (e.g., COX Inhibition, Antibacterial MIC) A3->C2 D1 Tabulate Quantitative Data B1->D1 B2->D1 B3->D1 C1->D1 C2->D1 D2 Statistical Analysis D1->D2 D3 Draw Structure-Activity Relationship (SAR) Conclusions D2->D3

Caption: A logical workflow for the systematic comparison of aminobenzoic acid isomers.

Conclusion

The ortho-, meta-, and para- isomers of aminobenzoic acid, while chemically similar, exhibit significant and predictable differences in their physicochemical properties and biological activities.[18] The para-isomer, PABA, has well-established roles in UV protection and bacterial metabolism.[18] The ortho-isomer's derivatives are foundational to a class of anti-inflammatory drugs.[18] The meta-isomer remains a comparatively underexplored entity, representing an opportunity for novel research in drug discovery and materials science.[18] This guide highlights that positional isomerism is a critical consideration in chemical biology and medicinal chemistry, dictating the function and potential application of small aromatic molecules.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. This guide provides an in-depth analysis of kinase inhibitor selectivity, using the well-characterized aminopyrimidine-based inhibitor, GW2580, as a case study to illustrate the principles and methodologies crucial for researchers, scientists, and drug development professionals. While specific selectivity data for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is not publicly available, the principles discussed herein are broadly applicable to the evaluation of novel kinase inhibitors within this chemical class.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, and the therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor predominantly interacts with its intended target, minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. Conversely, a promiscuous inhibitor might offer therapeutic benefits through polypharmacology, but its use as a chemical probe to dissect specific signaling pathways is compromised. Therefore, a comprehensive understanding of a compound's kinase selectivity is paramount for its development as either a therapeutic agent or a research tool.[1][2]

Case Study: GW2580, a Selective cFMS Inhibitor

To illustrate the practical aspects of kinase selectivity, we will examine GW2580, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (cFMS), a receptor tyrosine kinase.[3][4][5] GW2580 features a 2,4-diaminopyrimidine scaffold, a common motif in kinase inhibitors.

Kinase Selectivity Profile of GW2580

GW2580 has been profiled against extensive kinase panels, demonstrating a high degree of selectivity for its primary target, cFMS (also known as CSF1R).

Target KinaseIC50 (nM)Selectivity NotesReference
cFMS (CSF1R) 30 - 60 Primary Target [3][4][6]
Other KinasesInactiveReported to be inactive against panels of 26 to 186 other kinases.[3][5]

Table 1: Kinase inhibition profile of GW2580. The data highlights its high selectivity for cFMS.

The remarkable selectivity of GW2580 makes it an excellent tool for studying the biological roles of cFMS signaling. For instance, it has been used to investigate the role of macrophages in various diseases, as cFMS is crucial for their survival and differentiation.[7][8]

Deciphering Selectivity: The Causality Behind Experimental Choices

Achieving and verifying kinase inhibitor selectivity is a multi-faceted process that relies on robust experimental design. The choice of screening platform and assay format is critical for generating reliable and interpretable data.

The KINOMEscan™ Approach: A Competition Binding Assay

A widely used platform for kinase inhibitor profiling is the KINOMEscan™ assay, a competition-based binding assay.[9] This method offers a significant advantage over traditional enzymatic assays as it directly measures the binding affinity of a compound to a kinase, independent of ATP concentration. This provides a more direct measure of the compound's intrinsic affinity for the kinase.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification Immobilized_Ligand Immobilized Ligand on Solid Support Binding_Mix Incubate Kinase, Ligand, and Test Compound Immobilized_Ligand->Binding_Mix Kinase_Phage Kinase-tagged T7 Phage Kinase_Phage->Binding_Mix Test_Compound Test Compound (GW2580) Test_Compound->Binding_Mix Competes with immobilized ligand Wash Wash to Remove Unbound Components Binding_Mix->Wash qPCR Quantify Bound Phage via qPCR Wash->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 cFMS cFMS (CSF1R) CSF1->cFMS Binds and activates RAS RAS cFMS->RAS PI3K PI3K cFMS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits apoptosis GW2580 GW2580 GW2580->cFMS Inhibits

References

Confirming the Molecular Target of Pyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins crucial in disease pathogenesis. The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to potent and selective inhibitors for various target classes, including protein kinases, bromodomains, and metabolic enzymes.

This guide provides a comparative analysis of experimental strategies to confidently identify and validate the molecular targets of novel pyrimidine-based inhibitors. We present quantitative data for representative inhibitors, detailed experimental protocols for key validation assays, and visual workflows and signaling pathways to aid in experimental design and data interpretation.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the inhibitory activities of selected pyrimidine-based compounds against their respective targets, compared with other known inhibitors. Lower IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values indicate higher potency.

Protein Kinase Inhibitors

Pyrimidine-based inhibitors have shown significant success in targeting protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Target KinasePyrimidine-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)
Aurora A CYC1168[1]Alisertib (MLN8237)1.2[1]
Aurora B CYC1169.2[1]Barasertib (AZD1152)0.37[1]
JAK2 Compound A85[1]Ruxolitinib3.3[1]
EGFR (T790M mutant) Osimertinib~1Erlotinib~200
PLK1 Compound 7 (Aminopyrimidine-2-thiopyrimidine-4-one)20[2]Volasertib25[2]
CDK2 Compound 11a (4-aminopyrido[2,3-d]pyrimidine)90[3]Roscovitine300[3]
Bromodomain Inhibitors

Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation.

Target BromodomainPyrimidine-Based InhibitorKd (nM)Alternative InhibitorKd (nM)
BRD4(1) Dinaciclib (pyrazolo-pyrimidine)-JQ150-100[4]
BRD4 Compound 6 (pyrimidine derivative)8.7[5]I-BET762-
CBP MS79729600[6]SGC-CBP30-[6]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.

Target EnzymePyrimidine-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)
Human DHODH H-0063.8[7]Brequinar~20[8]
Human DHODH Teriflunomide24.5[8]Leflunomide>100,000[8]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for target validation. Below are detailed protocols for key biochemical, biophysical, and cellular assays.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase, substrate, and test inhibitor

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a plate containing the kinase, substrate, ATP, and varying concentrations of the pyrimidine-based inhibitor. Include a no-inhibitor control.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][9]

    • Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.[1][9]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve to correlate luminescence with ADP concentration.

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing thermodynamic parameters of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein and pyrimidine-based inhibitor

  • Matched buffer for both protein and inhibitor solutions

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer.

    • Dissolve the inhibitor in the same buffer to ensure a perfect match. Degas both solutions before use.[2]

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired experimental temperature.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the inhibitor into the protein solution.[11]

    • Measure the heat change after each injection until the protein is saturated.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[12]

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon inhibitor binding.

Materials:

  • Cultured cells

  • Pyrimidine-based inhibitor

  • PCR tubes or 96-well plates

  • Heating block or thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the pyrimidine-based inhibitor or vehicle control for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures to induce protein denaturation.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release intracellular proteins.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[14]

  • Data Analysis:

    • Generate a "melting curve" by plotting the percentage of soluble target protein against temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[14]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of pyrimidine-based inhibitors.

Signaling Pathways

EGFR_Signaling Growth Factor Growth Factor RTK EGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrimidine\nInhibitor Pyrimidine Inhibitor Pyrimidine\nInhibitor->RTK Cell Proliferation,\nSurvival Cell Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Cell Proliferation,\nSurvival PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB mTOR mTOR Akt/PKB->mTOR mTOR->Cell Proliferation,\nSurvival

EGFR signaling pathway and inhibitor action.

Aurora_Kinase_Pathway Aurora Kinase Aurora Kinase Centrosome Maturation Centrosome Maturation Aurora Kinase->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase->Spindle Assembly Pyrimidine\nInhibitor Pyrimidine Inhibitor Pyrimidine\nInhibitor->Aurora Kinase Mitotic Progression Mitotic Progression Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Cytokinesis->Mitotic Progression

Role of Aurora kinases in mitosis.

DHODH_Pathway DHODH DHODH Orotate Orotate DHODH->Orotate Pyrimidine\nInhibitor Pyrimidine Inhibitor Pyrimidine\nInhibitor->DHODH DNA & RNA\nSynthesis DNA & RNA Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Dihydroorotate->DHODH Mitochondria UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP UTP, CTP->DNA & RNA\nSynthesis

De novo pyrimidine biosynthesis pathway.
Experimental Workflows

ITC_Workflow start Prepare Protein\n& Inhibitor in\nMatched Buffer Prepare Protein & Inhibitor in Matched Buffer start->Prepare Protein\n& Inhibitor in\nMatched Buffer end Load Protein into\nSample Cell Load Protein into Sample Cell Prepare Protein\n& Inhibitor in\nMatched Buffer->Load Protein into\nSample Cell Load Inhibitor\ninto Syringe Load Inhibitor into Syringe Load Protein into\nSample Cell->Load Inhibitor\ninto Syringe Perform Titration Perform Titration Load Inhibitor\ninto Syringe->Perform Titration Measure Heat\nChange Measure Heat Change Perform Titration->Measure Heat\nChange Analyze Data to\nDetermine Kd, ΔH, n Analyze Data to Determine Kd, ΔH, n Measure Heat\nChange->Analyze Data to\nDetermine Kd, ΔH, n Analyze Data to\nDetermine Kd, ΔH, n->end

Isothermal Titration Calorimetry workflow.

CETSA_Workflow start Treat Cells with\nInhibitor or Vehicle Treat Cells with Inhibitor or Vehicle start->Treat Cells with\nInhibitor or Vehicle end Heat Cells to\nVarious Temperatures Heat Cells to Various Temperatures Treat Cells with\nInhibitor or Vehicle->Heat Cells to\nVarious Temperatures Lyse Cells Lyse Cells Heat Cells to\nVarious Temperatures->Lyse Cells Separate Soluble &\nPrecipitated Proteins Separate Soluble & Precipitated Proteins Lyse Cells->Separate Soluble &\nPrecipitated Proteins Quantify Soluble\nTarget Protein Quantify Soluble Target Protein Separate Soluble &\nPrecipitated Proteins->Quantify Soluble\nTarget Protein Generate Thermal\nShift Curve Generate Thermal Shift Curve Quantify Soluble\nTarget Protein->Generate Thermal\nShift Curve Generate Thermal\nShift Curve->end

Cellular Thermal Shift Assay workflow.

References

In Vivo Validation of Aminopyrimidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continuously evolving, with aminopyrimidine-based compounds emerging as a promising class of inhibitors against key oncogenic drivers. This guide provides an objective comparison of the in vivo performance of novel aminopyrimidine drug candidates against established standards of care, supported by experimental data and detailed methodologies. We focus on dual-target inhibitors that have shown significant preclinical potential.

I. Dual BRD4/PLK1 Inhibitors for Colorectal Cancer

The dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) presents a synergistic strategy for cancer treatment. BRD4 is a key regulator of oncogene transcription, including MYC, while PLK1 is a critical enzyme for mitotic progression. Their simultaneous inhibition can lead to cell cycle arrest and apoptosis in cancer cells. While specific in vivo data for novel aminopyrimidine-based dual BRD4/PLK1 inhibitors like compounds 4 and 7 are still emerging, studies on similar dual inhibitors such as UMB103 demonstrate significant anti-tumor effects in preclinical models.[1]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of a representative dual BRD4/PLK1 inhibitor against the standard of care for colorectal cancer, FOLFOX.

Compound/Regimen Target(s) Cancer Model Dosage & Administration Efficacy Endpoint Result Reference
UMB103 (Aminopyrimidine class) BRD4/PLK1Patient-Derived Neuroblastoma XenograftsNot specifiedTumor RegressionSignificant tumor regression observed.[1]
FOLFOX DNA SynthesisColorectal Cancer Xenograft (MC38-CEA2 or CT26)Oxaliplatin (6 mg/kg), 5-FU (50 mg/kg), Calcium Folinate (90 mg/kg), IP, weeklyTumor Growth InhibitionSignificant reduction in tumor growth compared to control.[2]

Note: While UMB103 was tested in neuroblastoma, its mechanism is relevant to colorectal cancer where BRD4 and PLK1 are also implicated.

Experimental Protocols

1. In Vivo Xenograft Model for Dual BRD4/PLK1 Inhibitor (General Protocol)

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Preparation and Implantation: HT-29 cells are cultured to ~80% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width^2) / 2 is used to calculate tumor volume.

  • Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: The aminopyrimidine dual BRD4/PLK1 inhibitor is administered at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

  • Endpoint Analysis: Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

2. In Vivo Xenograft Model for FOLFOX Treatment

  • Animal Model and Tumor Implantation: As described above.

  • Treatment Regimen: Mice are treated with a FOLFOX regimen consisting of oxaliplatin (6 mg/kg), 5-fluorouracil (50 mg/kg), and calcium folinate (90 mg/kg) administered intraperitoneally once a week.[2]

  • Monitoring and Endpoint Analysis: As described above.

Signaling Pathway and Experimental Workflow

The dual inhibition of BRD4 and PLK1 disrupts cancer cell proliferation through multiple mechanisms. BRD4 inhibition leads to the downregulation of key oncogenes like MYC, while PLK1 inhibition causes mitotic arrest.

BRD4_PLK1_Pathway cluster_brd4 BRD4 Inhibition cluster_plk1 PLK1 Inhibition BRD4 BRD4 MYC MYC Transcription BRD4->MYC Proliferation_BRD4 Cell Proliferation MYC->Proliferation_BRD4 Apoptosis Apoptosis Proliferation_BRD4->Apoptosis Aminopyrimidine_BRD4 Aminopyrimidine Inhibitor Aminopyrimidine_BRD4->BRD4 Inhibits PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Proliferation_PLK1 Cell Proliferation Mitosis->Proliferation_PLK1 Proliferation_PLK1->Apoptosis Aminopyrimidine_PLK1 Aminopyrimidine Inhibitor Aminopyrimidine_PLK1->PLK1 Inhibits

Dual BRD4/PLK1 Inhibition Pathway

Xenograft_Workflow A Cancer Cell Culture (HT-29) B Subcutaneous Implantation into Mice A->B C Tumor Growth (100-200 mm³) B->C D Randomization C->D E1 Treatment Group (Aminopyrimidine) D->E1 E2 Control Group (Vehicle) D->E2 F Monitor Tumor Volume & Body Weight E1->F E2->F G Tumor Excision & Analysis F->G

In Vivo Xenograft Experimental Workflow

II. Dual CDK9/HDAC Inhibitors for Acute Myeloid Leukemia (AML)

The dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs) is another promising anti-cancer strategy. CDK9 is crucial for transcriptional elongation of short-lived anti-apoptotic proteins like MCL-1, while HDACs are involved in chromatin remodeling and gene expression. Their combined inhibition can synergistically induce cancer cell death.[3]

Comparative In Vivo Efficacy

The aminopyrimidine-based dual CDK9/HDAC inhibitor, compound 8e , has demonstrated significant in vivo efficacy in a preclinical model of Acute Myeloid Leukemia (AML).[3]

Compound/Regimen Target(s) Cancer Model Dosage & Administration Efficacy Endpoint Result Reference
Compound 8e CDK9/HDAC1MV-4-11 Xenograft (AML)30 mg/kg, IP, twice dailyTumor Growth Inhibition (T/C%)T/C = 29.98%[3]
Cytarabine (Ara-C) DNA SynthesisMV-4-11 Xenograft (AML)50 mg/kg, SCTumor Growth Inhibition (T/C%)T/C = 33.41%[3]
Cytarabine + Daunorubicin (7+3 Regimen) DNA SynthesisAML Mouse ModelCytarabine (100 mg/kg/day, 5 days, IP), Doxorubicin (3 mg/kg/day, 3 days, IP)SurvivalMimics clinical AML induction therapy.[4]
Experimental Protocols

1. In Vivo Xenograft Model for CDK9/HDAC Dual Inhibitor (Compound 8e)

  • Cell Line: MV-4-11 human AML cells.

  • Animal Model: Nude mice.

  • Cell Preparation and Implantation: MV-4-11 cells are cultured and then injected subcutaneously into the mice.

  • Treatment Initiation: When tumors are established, mice are randomized into treatment and control groups.

  • Drug Administration: Compound 8e is administered at 30 mg/kg intraperitoneally (ip), twice daily for 19 consecutive days.[3] The control group receives the vehicle.

  • Efficacy Assessment: Relative tumor volume (RTV) is calculated twice a week. Body weight is also monitored.

  • Endpoint Analysis: At the end of the experiment, tumors are excised and measured.

2. In Vivo Xenograft Model for Cytarabine (Ara-C) Treatment

  • Animal Model and Tumor Implantation: As described above.

  • Treatment Regimen: Cytarabine is administered subcutaneously (sc) at a dose of 50 mg/kg.[3]

  • Monitoring and Endpoint Analysis: As described above.

3. In Vivo Model for Cytarabine and Daunorubicin (7+3 Regimen)

  • Animal Model: Immunodeficient mice.

  • Drug Administration: A regimen mimicking the clinical "7+3" protocol involves intraperitoneal (i.p.) injection of cytarabine (100 mg/kg/day for 5 days) and doxorubicin (3 mg/kg/day for 3 days).[4]

  • Monitoring: Survival and leukemia progression are monitored.

Signaling Pathway and Experimental Workflow

The dual inhibition of CDK9 and HDACs leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

CDK9_HDAC_Pathway cluster_cdk9 CDK9 Inhibition cluster_hdac HDAC Inhibition CDK9 CDK9 MCL1 MCL-1 Transcription CDK9->MCL1 Survival_CDK9 Cell Survival MCL1->Survival_CDK9 Apoptosis Apoptosis Survival_CDK9->Apoptosis Aminopyrimidine_CDK9 Aminopyrimidine Inhibitor (8e) Aminopyrimidine_CDK9->CDK9 Inhibits HDAC HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest CellCycleArrest->Apoptosis Aminopyrimidine_HDAC Aminopyrimidine Inhibitor (8e) Aminopyrimidine_HDAC->HDAC Inhibits AML_Xenograft_Workflow A AML Cell Culture (MV-4-11) B Subcutaneous Implantation into Mice A->B C Tumor Establishment B->C D Randomization C->D E1 Treatment Group (Compound 8e) D->E1 E2 Control Group (Vehicle) D->E2 F Monitor Tumor Volume & Body Weight E1->F E2->F G Tumor Excision & Analysis F->G

References

Benchmarking Pirtobrutinib: A Comparative Guide for a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Next-Generation BTK Inhibitor Against Established Kinase Inhibitor Standards.

In the rapidly evolving landscape of kinase inhibitor development, rigorous benchmarking of new chemical entities against established standards is paramount for assessing their therapeutic potential. This guide provides a comparative analysis of Pirtobrutinib (Jaypirca®), a recently FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, against three well-characterized kinase inhibitor standards: the broad-spectrum inhibitor Staurosporine, and the multi-targeted tyrosine kinase inhibitors Dasatinib and Sunitinib. This comparison aims to offer an objective overview of their respective potencies, selectivities, and mechanisms of action to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The inhibitory activity of Pirtobrutinib and the standard inhibitors was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency, while kinome-wide scanning reveals their selectivity profiles.

In Vitro Inhibitory Potency (IC50)

The following table summarizes the IC50 values of the compared inhibitors against their primary targets and a selection of other kinases. Lower IC50 values indicate higher potency.

InhibitorPrimary Target(s)IC50 (nM)Other Notable TargetsIC50 (nM)
Pirtobrutinib BTK5.69[1]BTK (C481S mutant)3.68[2]
Staurosporine Broad Spectrum-PKCα2[3]
PKA15[4]
c-Fgr2[4]
Phosphorylase Kinase3[4]
Dasatinib BCR-ABL, SRC family<1 (Abl)[5]c-Kit79[5]
0.8 (Src)[5]Btk5[6]
Tec297[6]
Sunitinib VEGFRs, PDGFRs80 (VEGFR2)[7]c-KitPotent Inhibition[8]
2 (PDGFRβ)[7]FLT350 (ITD), 30 (Asp835)[9]
Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and safety profile is its selectivity. Kinome-wide screening provides a comprehensive overview of an inhibitor's binding affinities across a large panel of kinases. Pirtobrutinib has demonstrated high selectivity for BTK, with over 300-fold selectivity against 98% of 370 other kinases tested.[1] In contrast, Dasatinib is known to be a more promiscuous inhibitor, binding to a broader range of kinases, while Sunitinib targets multiple receptor tyrosine kinases.[10][11] Staurosporine is a notoriously non-selective inhibitor, binding to a vast array of kinases with high affinity.[3][4]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their biological effects and potential therapeutic applications.

Pirtobrutinib is a non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[12][13][14] This pathway is critical for B-cell proliferation, trafficking, and survival.[15] By binding to BTK, Pirtobrutinib blocks downstream signaling, leading to the inhibition of malignant B-cell growth.[12] A key feature of Pirtobrutinib is its ability to inhibit BTK even in the presence of the C481S mutation, which confers resistance to covalent BTK inhibitors like ibrutinib.[15][16]

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Calcium_PKC NF_kB_MAPK NF-κB & MAPK Pathways Calcium_PKC->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Pirtobrutinib inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK.

Staurosporine , being a broad-spectrum inhibitor, non-selectively targets the ATP-binding site of a wide range of protein kinases, leading to widespread disruption of cellular signaling and induction of apoptosis.[4]

Dasatinib primarily inhibits the BCR-ABL fusion protein in chronic myeloid leukemia (CML) and also potently inhibits SRC family kinases, which are involved in various cellular processes including proliferation, differentiation, and survival.[5]

Sunitinib is a multi-targeted inhibitor that blocks several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[7][8]

Experimental Protocols

Accurate and reproducible data are fundamental to the benchmarking of kinase inhibitors. The following sections outline generalized protocols for key in vitro assays.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., Pirtobrutinib) and standards (Staurosporine, Dasatinib, Sunitinib)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and standard inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: In a microplate, combine the purified kinase, its specific substrate, and the diluted inhibitor or vehicle (DMSO control).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure kinase activity using an appropriate detection method. For example, with ADP-Glo™, the amount of ADP produced is quantified via a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Setup_Reaction Set up Kinase Reaction: Enzyme + Substrate + Inhibitor Prep_Inhibitor->Setup_Reaction Initiate Initiate with ATP & Incubate Setup_Reaction->Initiate Detect Detect Kinase Activity Initiate->Detect Analyze Analyze Data (IC50 Determination) Detect->Analyze End End Analyze->End

Workflow for a biochemical kinase assay to determine IC50 values.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context, providing a more physiologically relevant measure of potency.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor and standards

  • Stimulant (if required to activate the kinase)

  • Lysis buffer

  • Antibodies (total and phospho-specific for the kinase or its substrate)

  • Detection system (e.g., ELISA, Western blot, or cell-based reporter assay)

Procedure:

  • Cell Culture and Treatment: Seed cells in a microplate and allow them to adhere. Treat the cells with serial dilutions of the inhibitor or vehicle for a specified duration.

  • Kinase Activation (if necessary): If the target kinase requires activation, treat the cells with an appropriate stimulant (e.g., a growth factor or antigen).

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection of Phosphorylation: Measure the phosphorylation level of the target kinase or a downstream substrate using a suitable method. For an ELISA-based assay, cell lysates are added to antibody-coated plates to capture the target protein, and a phospho-specific antibody is used for detection.

  • Data Analysis: Normalize the phosphorylation signal to the total protein levels. Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Activate_Kinase Activate Kinase (if required) Treat_Cells->Activate_Kinase Lyse_Cells Lyse Cells Activate_Kinase->Lyse_Cells Detect_Phosphorylation Detect Phosphorylation (e.g., ELISA) Lyse_Cells->Detect_Phosphorylation Analyze_Data Analyze Data (IC50 Determination) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Workflow for a cell-based kinase inhibition assay.

Conclusion

Pirtobrutinib emerges as a potent and highly selective non-covalent inhibitor of BTK, offering a valuable therapeutic option, particularly in cases of resistance to covalent BTK inhibitors. Its focused activity on the BCR signaling pathway contrasts with the broader activity profiles of Dasatinib and Sunitinib, and the non-specific nature of Staurosporine. This comparative guide provides a framework for the initial assessment of new kinase inhibitors, emphasizing the importance of comprehensive profiling to understand their potential efficacy and safety. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds and general best practices for handling hazardous chemical waste. This compound is classified as highly hazardous to water (Water Hazard Class 3) and is a combustible solid. Therefore, it must be handled and disposed of with the utmost care.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2][4]

Spill Response Protocol

In the event of a spill, immediate action is required to contain the area and prevent exposure.

  • Isolate the Area: For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[1]

  • Containment: Carefully dampen the spilled solid material with water to prevent dust from becoming airborne.[1]

  • Collection: Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[1]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[1]

  • Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be treated as hazardous waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Container Management

  • Solid Waste: Collect dry waste in a clearly labeled, sealed, and compatible hazardous waste container.[1] Avoid generating dust.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.[2]

  • Sharps Waste: Any sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[2]

  • Container Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The tag should include the chemical name, "this compound," the accumulation start date, and all associated hazards (Combustible Solid, Highly Hazardous to Water).[2]

Step 3: Storage

  • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be under the control of laboratory personnel.[2]

Step 4: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1]

  • The recommended method of disposal for similar compounds is controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound into drains or the environment.[1]

Step 5: Container Decontamination

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent before being offered for recycling or reconditioning.[1]

  • If recycling is not feasible, the container should be punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by local regulations.[1]

Quantitative Data and Safety Information

ParameterValue/InformationSource
Chemical Name This compound-
Appearance Solid
Storage Class Code 11 - Combustible Solids
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)
Flash Point Not applicable
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]
Spill Isolation Distance (Solids) At least 25 meters (75 feet) in all directions[1]
Recommended Disposal Method Controlled incineration with flue gas scrubbing[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Step 1: Waste Generation (Solid, Liquid, Sharps) B Step 2: Waste Segregation (Hazardous Waste) A->B C Step 3: Container Selection & Labeling (Compatible, Sealed, Labeled) B->C D Step 4: Waste Collection (Avoid Dust/Mixing) C->D E Step 5: Temporary Storage (Cool, Dry, Ventilated Area) D->E F Step 6: Professional Disposal (Licensed Waste Contractor) E->F G Step 7: Final Disposal Method (Controlled Incineration) F->G H Step 8: Container Decontamination (Triple Rinse or Puncture) F->H

Caption: Disposal workflow from generation to final disposal.

References

Personal protective equipment for handling 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid was not publicly available at the time of this document's creation. The following guidance is based on the safety profiles of structurally similar compounds, including 3-aminobenzoic acid and 2-amino-4,6-dimethylpyrimidine, as well as general best practices for handling powdered chemical reagents in a laboratory setting. It is imperative that researchers, scientists, and drug development professionals obtain the specific SDS from the chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a laboratory environment.

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards associated with structurally similar compounds, which include skin, eye, and respiratory irritation, the following personal protective equipment is recommended.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves should be inspected prior to use and disposed of in accordance with laboratory and institutional policies.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[1] A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider additional protective clothing.[1]
Respiratory Protection For procedures that may generate dust, work should be conducted in a certified chemical fume hood or a well-ventilated area.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter should be used.[1]

Operational and Handling Plan

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or preparing solutions.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid compound with care.

    • Use a tared weigh boat for measuring the powder.

    • Slowly and carefully transfer the weighed solid into the reaction vessel or container.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][3]

    • Do not eat, drink, or smoke in the laboratory.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing dust.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and maintain laboratory safety.

Waste Identification and Segregation:

  • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Unused or unwanted this compound must also be disposed of as hazardous chemical waste.

Disposal Protocol:

  • Containerization: Place all waste materials in a compatible, sealed, and properly labeled waste container. The label should clearly identify the contents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area Ensure safety measures are in place weigh Weigh Compound prep_area->weigh Proceed to handling transfer Transfer to Vessel weigh->transfer Minimize dust dissolve Prepare Solution transfer->dissolve Add solvent carefully decontaminate Decontaminate Surfaces dissolve->decontaminate After experiment completion dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe Segregate waste dispose_liquid->remove_ppe Segregate waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final safety step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.